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Calcium sulfite

Cat. No.: B1164908
CAS No.: 15091-91-5
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Description

Contextualization of Calcium Sulfite (B76179) in Contemporary Chemical Science

In contemporary chemical science, calcium sulfite is primarily studied within the context of industrial efficiency and environmental protection. Its formation as a byproduct in flue gas desulfurization (FGD) processes has made it a subject of extensive research aimed at improving SO₂ removal efficiency and finding beneficial uses for the resulting material. atamanchemicals.comrsc.org Research also explores its properties as a reducing agent and its applications in various industrial processes beyond FGD. echemi.comconsegicbusinessintelligence.com

Historical Perspectives on this compound Research and Development

Historically, this compound and calcium bisulfite have been utilized in industrial processes for over a century. One notable historical application is in the sulfite process for wood pulping, which gained prominence in the late 19th century as a method for producing paper from wood fibers. wikipedia.orghistoryofinformation.com Benjamin Chew Tilghman was granted a US patent in 1867 for the use of calcium bisulfite in this process. wikipedia.orghistoryofinformation.com While the Kraft process later became dominant in pulping, the historical use of calcium sulfites highlights their long-standing role in industrial chemistry. wikipedia.org

Significance of this compound in Industrial and Environmental Processes

This compound holds significant importance in both industrial and environmental processes. Its most prominent role is in flue gas desulfurization (FGD), a critical environmental technology used to remove sulfur dioxide (SO₂) from the exhaust gases of power plants and other industrial facilities that burn fossil fuels. atamanchemicals.comimarcgroup.com This process helps prevent acid rain and reduces air pollution. atamanchemicals.comwikipedia.org In FGD, SO₂ reacts with calcium hydroxide (B78521) (hydrated lime) or calcium carbonate (limestone) to form this compound. atamanchemicals.comwikipedia.orgcimprogetti.com

Beyond environmental applications, this compound is also utilized in various industrial sectors. It has applications in the production of gypsum (calcium sulfate (B86663) dihydrate), which is a key component of drywall and other building materials. atamanchemicals.comwikipedia.org The oxidation of this compound, often a product of FGD, yields gypsum. atamanchemicals.comwikipedia.org this compound has also found use in the food industry as a preservative (E226), in the production of wood pulp, in water treatment, and in the manufacturing of glass and soap. atamanchemicals.comechemi.comconsegicbusinessintelligence.comimarcgroup.com

Key Properties of this compound

PropertyValueSource
Chemical FormulaCaSO₃ wikipedia.orgechemi.com
Molar Mass120.14 g/mol atamanchemicals.comwikipedia.org
AppearanceWhite solid/powder wikipedia.orgechemi.com
Melting Point600 °C wikipedia.orgechemi.com
Solubility in Water (18°C)4.3 mg/100 mL or 0.0043 g/100 mL (25°C) wikipedia.orgechemi.com
CAS Number10257-55-3 (anhydrous) atamanchemicals.comwikipedia.org

Research Findings on this compound Oxidation

Parameter VariedObserved Effect on Oxidation Rate of this compoundSource
TemperatureIncreased oxidation rate with higher temperatures. rsc.orgmdpi.com
Oxygen ContentPromoted oxidation rate, especially at low levels. mdpi.com
Medium Flow RatePositive correlation up to a certain rate. mdpi.com
Chloride ContentSignificantly reduced oxidation rate. mdpi.com
Slurry TemperatureHigher efficiency at higher temperatures. rsc.org
Slurry pHHigher efficiency at lower pH (around 4), but risk of SO₂ overflow. rsc.orgresearchgate.net
Initial Slurry ConcentrationHigher efficiency at lower concentrations. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O3.1/2Ca B1164908 Calcium sulfite CAS No. 15091-91-5

Properties

IUPAC Name

calcium;sulfite
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/Ca.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAOBIBJACZTNA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CaSO3, CaO3S
Record name calcium sulfite
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DSSTOX Substance ID

DTXSID10883104
Record name Calcium sulfite
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Molecular Weight

120.14 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Water or Solvent Wet Solid, White crystals or white crystalline powder, Dihydrate: White solid; [Hawley]
Record name Sulfurous acid, calcium salt (1:1)
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Record name CALCIUM SULPHITE
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Record name Calcium sulfite
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CAS No.

10257-55-3
Record name Calcium sulfite
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Record name Calcium sulfite
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Record name Calcium sulphite
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Record name CALCIUM SULFITE
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Synthesis and Formation Mechanisms of Calcium Sulfite

Methodologies for Calcium Sulfite (B76179) Synthesis

Several distinct approaches are employed for the synthesis of calcium sulfite, each offering specific advantages and yielding materials with potentially different characteristics.

Wet Chemical Co-precipitation Techniques

Wet chemical co-precipitation is a common method for synthesizing various inorganic compounds, including this compound. This technique typically involves mixing solutions containing calcium ions and sulfite ions under controlled conditions to induce simultaneous precipitation. For example, this compound dihydrate (CaSO₃·2H₂O) can be synthesized as a white powder by reacting a sodium sulfite solution with a calcium chloride solution. The reaction yields this compound dihydrate, and sodium chloride is formed as a byproduct that needs to be removed through washing. Wet chemical methods have also been used to synthesize calcium sulfide (B99878) (CaS) nanoparticles, which are structurally similar to this compound, using techniques like co-precipitation with the addition of capping agents such as polyethyleneglycol (PEG) to control particle size and morphology. aip.org, researchgate.net Studies on calcium sulfide nanoparticle synthesis via wet chemical co-precipitation have shown the formation of spherical particles with diameters in the range of 15-20 nm. aip.org, researchgate.net

Solid-State Diffusion and High-Temperature Synthesis Approaches

Solid-state diffusion and high-temperature synthesis methods involve reactions between solid precursors at elevated temperatures. While much research in this area focuses on related compounds like calcium sulfide or calcium sulfate (B86663), the principles can be applied to this compound synthesis or its formation mechanisms at high temperatures. For instance, studies on the high-temperature reaction of volcanic glass containing calcium with SO₂ have shown the formation of surficial sulfate-bearing minerals, initially suggesting the formation of CaSO₃ which then oxidizes to CaSO₄. researchgate.net This process is dependent on the diffusion of calcium towards the surface of the material. researchgate.net High-temperature reactions involving calcium oxide (CaO) and sulfur dioxide (SO₂) can directly form this compound. easychem.org Research on the synthesis of other related metal sulfides via solid-state diffusion methods, often involving calcining mixtures of carbonates, sulfur, and a reducing agent at high temperatures (e.g., 700 °C), provides insights into the conditions and mechanisms involved in solid-state reactions for calcium-sulfur compounds. mdpi.com, mdpi.com

Solvothermal and Sol-Gel Routes for Nanostructured this compound

Solvothermal and sol-gel methods are techniques often used for synthesizing nanomaterials with controlled structures and morphologies. Solvothermal synthesis involves carrying out reactions in a solvent under high pressure and temperature, while the sol-gel method is a wet chemical technique based on the hydrolysis and gelation of precursors. mdpi.com, bdu.ac.in These methods offer advantages in controlling particle size, shape, and crystallinity. bdu.ac.in While the provided search results specifically mention the application of solvothermal and sol-gel methods for synthesizing other nanomaterials like titanium dioxide, bismuth vanadate, and hydroxyapatite, as well as calcium sulfide nanoparticles, these routes are applicable in principle for the synthesis of nanostructured this compound. mdpi.com, bdu.ac.in, researchgate.net, researchgate.net Solvothermal methods, for example, have been used to synthesize calcium sulfide nanocrystallites with efficient luminescence properties. researchgate.net The sol-gel method is known for producing materials with high homogeneity at relatively low temperatures. mdpi.com

Microwave-Assisted Synthesis of this compound

Microwave-assisted synthesis utilizes microwave irradiation to rapidly heat reactants, often leading to shorter reaction times and potentially different product characteristics compared to conventional heating. This method has been explored for the synthesis of various inorganic materials, including calcium sulfate whiskers and calcium sulfide nanoparticles. tandfonline.com, researchgate.net, tandfonline.com, google.com, scribd.com, researchgate.net While direct information on microwave-assisted synthesis specifically for this compound is limited in the provided results, the successful application of this technique for related calcium-sulfur compounds like calcium sulfide suggests its potential for this compound synthesis, particularly for obtaining nanostructured forms. google.com, researchgate.net Microwave irradiation has been shown to facilitate rapid formation of nanostructures and offers advantages such as high heating rates and energy efficiency. tandfonline.com, scribd.com

Synthesis from Flue Gas Desulfurization By-products

This compound is a primary product of flue gas desulfurization (FGD) processes, which are widely used to remove sulfur dioxide (SO₂) from the emissions of coal-fired power plants and other industrial facilities. , atamanchemicals.com In wet scrubbing FGD systems, a sorbent slurry, typically limestone (CaCO₃) or lime (CaO), is used to absorb SO₂ from flue gas. The absorbed SO₂ reacts with the calcium-based sorbent to form this compound. nih.gov, epa.gov

The basic reaction with lime is: CaO + SO₂ → CaSO₃ easychem.org

With limestone, the reaction involves the dissolution of calcium carbonate followed by the reaction with SO₂: CaCO₃ + SO₂ → CaSO₃ + CO₂

In many FGD processes, the this compound initially formed is further oxidized to calcium sulfate (gypsum, CaSO₄·2H₂O) for easier handling and utilization. nih.gov, epa.gov However, this compound is an intermediate product and a significant component of the FGD by-product, often referred to as desulfurization ash or filter cake. mdpi.com, wvmdtaskforce.com This by-product can contain a large amount of this compound, although its composition can vary depending on the specific FGD process and operating conditions, potentially including unreacted calcium carbonate, calcium sulfate, and fly ash. wvmdtaskforce.com The presence of this compound in FGD by-products can pose challenges due to its instability and tendency to oxidize. mdpi.com, researchgate.net

Synthesis from Calcium Carbonate and Sulfite/Bisulfite Systems

This compound can be synthesized through reactions involving calcium carbonate (CaCO₃) and sulfite or bisulfite species. One industrial-scale synthesis method involves the reaction of calcium carbonate with acidic alkali sulfite, such as sodium bisulfite (NaHSO₃). The reaction proceeds as follows: 2 NaHSO₃ + CaCO₃ → CaSO₃ + Na₂SO₃ + H₂O

Another method involves the reaction between calcium carbonate and sulfur dioxide, often in the presence of water or in an alkaline solution. echemi.com This is the fundamental reaction occurring when limestone is used as a sorbent in FGD. This compound can also be prepared by treating lime (Ca(OH)₂) with an excess of sulfur dioxide and water, which initially forms calcium bisulfite (Ca(HSO₃)₂), and subsequent reactions can lead to this compound precipitation. wikipedia.org The reaction between sodium sulfite and calcium chloride solutions also yields this compound precipitate through a double displacement reaction. youtube.com

Reaction Pathways and Mechanistic Insights into this compound Formation

The formation of this compound from supersaturated solutions is a complex process involving nucleation and crystal growth. Studies, particularly in the context of FGD, have investigated the mechanisms and factors influencing these processes utexas.eduresearchgate.netscispace.comosti.gov.

Nucleation Kinetics in this compound Precipitation

Nucleation, the initial formation of solid particles from a supersaturated solution, is a critical step in this compound precipitation. Research on this compound hemihydrate nucleation and crystal growth rates has been conducted using techniques like the mixed-suspension-mixed-product removal (MSMPR) crystallizer and pH-stat methods utexas.eduresearchgate.net. These studies allow for the simultaneous determination of nucleation and growth rates utexas.edu.

The nucleation rate of this compound hemihydrate has been found to be dependent on various factors, including temperature, pH, and the presence of impurities like sulfate utexas.eduresearchgate.net. For instance, the nucleation rate constant showed a maximum near pH 5.5 and decreased at lower (pH 4.2) and higher (pH 6.5) pH values utexas.eduresearchgate.net. Dissolved sulfate in the solution has been observed to inhibit this compound nucleation utexas.edu.

While some studies on calcium sulfate nucleation suggest that classical nucleation theory can describe the process, with kinetics strongly dependent on temperature and solution speciation, specific detailed nucleation kinetic parameters for this compound (like interfacial free energy or activation barriers) are less commonly reported compared to calcium sulfate leeds.ac.ukgfz-potsdam.de. However, the induction time, which precedes the formation of detectable crystals and is inversely related to the nucleation rate, is influenced by factors such as supersaturation and temperature mdpi.com.

Influence of Precursor Concentration on this compound Formation

The concentration of precursor ions (Ca²⁺ and SO₃²⁻) significantly influences the formation of this compound. Higher supersaturation levels generally lead to increased nucleation rates and affect the crystallization process utexas.eduresearchgate.netmdpi.com. The crystallization rate of this compound has been found to be related to the this compound supersaturation utexas.edu.

In systems involving calcium carbonate, increasing the concentration of CaCl₂ (a calcium precursor) can affect the precipitation rate science.gov. While this research focuses on calcium carbonate, the principle that precursor concentration impacts precipitation kinetics is relevant to this compound formation as well. The degree of supersaturation, influenced by precursor concentrations, is a key factor driving both nucleation and crystal growth mdpi.com.

Role of pH in this compound Synthesis and Crystal Growth

The pH of the reaction medium plays a crucial role in the synthesis and crystal growth of this compound. Studies have shown that pH affects both the nucleation rate and the crystal habit of this compound hemihydrate utexas.eduresearchgate.netscispace.comosti.govgoogle.com.

A maximum in the nucleation rate constant for this compound hemihydrate has been observed near pH 5.5 utexas.eduresearchgate.net. The pH also influences the degree of agglomeration of this compound hemihydrate precipitates, with pH being identified as a key factor researchgate.netscispace.comosti.gov.

Maintaining the pH within a specific range is also important for controlling the purity of the this compound product. For example, in some synthesis methods, adjusting the pH value between 5.5 and 7.8 is recommended to prevent the formation of calcium sulfate (CaSO₄) impurities google.com. At very low pH values, the crystal form can become planar google.com.

Data on the effect of pH on nucleation rate constant:

pHNucleation Rate Constant (Relative)
4.2~50% of maximum
5.5Maximum
6.5~50% of maximum

Temperature Effects on this compound Precipitation

Temperature is another critical parameter affecting the precipitation of this compound, influencing crystal form, size, and reaction kinetics utexas.edugoogle.comrsc.orgtaylorandfrancis.com.

The reaction temperature can affect the crystal form and size of this compound. For instance, producing this compound with crystals of 1 to 100 microns in size may require reaction temperatures typically between 20 to 100°C, preferably 40 to 80°C google.com. Temperatures between 40–80°C can favor the formation of prismatic crystals with specific dimensions, while higher temperatures (>80°C) may lead to smaller crystal sizes due to accelerated nucleation . This compound produced at lower temperatures (room temperature to 40°C) may form spherulites google.com.

Temperature also impacts the rate of related reactions, such as the oxidation of this compound to calcium sulfate. Higher slurry temperatures have been shown to be beneficial for the oxidation of this compound rsc.orgtaylorandfrancis.com. The oxidation efficiency can improve with increasing temperature, at least up to a certain point (e.g., 60°C), although temperatures exceeding 50°C might lead to increased sulfur dioxide leakage due to solubility changes rsc.org.

The solubility of this compound hemihydrate is relatively insensitive to temperature changes compared to calcium sulfate taylorandfrancis.com. However, temperature significantly influences nucleation and growth rates utexas.edu. The activation energy for this compound nucleation has been estimated to be around 4 kcal/mole within the temperature range of 25 to 55 °C utexas.edu.

Data on the effect of temperature on this compound hemihydrate composition (incorporation of sulfate):

Temperature (°C)CaSO₄ Content in CaSO₃·½H₂O (wt. %)
1510
8322

Crystallization Science of Calcium Sulfite

Fundamental Principles of Calcium Sulfite (B76179) Crystallization

Nucleation and Growth Phenomena in Calcium Sulfite Systems

Crystallization begins with nucleation, the formation of new crystal particles, followed by crystal growth, where existing particles increase in size by the deposition of solute from the supersaturated solution. gfz-potsdam.de In this compound systems, particularly the hemihydrate (CaSO₃·½H₂O), the crystallization mechanism can transition from primary nucleation to crystal growth during progressive precipitation. scispace.comosti.govacs.org

Studies on this compound hemihydrate nucleation and growth rates have been conducted in continuous flow crystallizers under conditions that yield agglomerate crystals. osti.govcapes.gov.br The nucleation rate has been observed to be directly proportional to the suspension density. utexas.edu The activation energy for CaSO₃·½H₂O nucleation has been estimated to be approximately 4 kcal/mole within the temperature range of 25 to 55 °C. utexas.edu The nucleation rate constant is influenced by pH, exhibiting a maximum near pH 5.5 and decreasing at both lower (e.g., pH 4.2) and higher (e.g., pH 6.5) pH values. utexas.eduosti.govcapes.gov.br The presence of sulfate (B86663) in the solution has been shown to inhibit nucleation. utexas.edu

Crystal Growth Kinetics of this compound Hemihydrate

The crystal growth kinetics of this compound hemihydrate have been investigated using various methods, including pH-stat semibatch crystallizers. scispace.comosti.govacs.org In the low supersaturation range, the crystal growth rates of this compound hemihydrate crystals have been found to obey the parabolic rate law. scispace.comosti.govacs.orgresearchgate.net

The growth rate of CaSO₃·½H₂O is a strong function of relative supersaturation and is significantly inhibited by dissolved sulfate. researchgate.netutexas.edu The growth rate per unit BET surface area can be described by a correlation that includes terms for relative saturation with respect to this compound and gypsum (CaSO₄·2H₂O). researchgate.netutexas.edu

Studies measuring nucleation and crystal growth rates in a continuous flow crystallizer found that the linear growth rate varied with residence time. osti.govcapes.gov.br At 28 and 55°C, the linear growth rate ranged from 0.5 to 9 × 10⁻⁹ m/s as residence time was varied from 42 to 360 minutes. osti.govcapes.gov.br Gypsum saturation in solution also caused a decrease in both nucleation and growth rates. osti.govcapes.gov.br

Agglomeration Mechanisms of this compound Crystals

Agglomeration, the clumping together of individual crystals, is a significant phenomenon in this compound crystallization, particularly in agitated suspensions. scispace.comosti.govacs.orgresearchgate.net This tendency to form agglomerates can complicate the analysis of crystal size distribution. scispace.com

The degree of agglomeration in this compound hemihydrate systems is weakly dependent on relative supersaturation and magma density. scispace.comosti.govacs.orgresearchgate.net However, pH is a key factor that strongly affects the degree of agglomeration. scispace.comosti.govacs.orgresearchgate.net The addition of EDTA has also been observed to influence the agglomeration of this compound hemihydrate. scispace.comosti.govacs.orgresearchgate.net

Scanning electron microscopy has shown that solids generated in the presence of dissolved sulfate crystallize as agglomerates of very thin platelets. researchgate.netutexas.edu In the absence of solid or dissolved sulfate, the solids were observed as agglomerates of well-formed columnar, hexagonal crystals. researchgate.netutexas.edu

Morphological Control and Crystal Habit Modification of this compound

The morphology, or external shape, of this compound crystals is crucial as it impacts properties like dewatering characteristics of the resulting sludge. utexas.eduscispace.comosti.gov Controlling crystal morphology and modifying crystal habit are therefore important aspects of this compound crystallization. scispace.comosti.govfertilizer.orgradicalpolymers.com

Factors Influencing this compound Crystal Morphology (e.g., pH, supersaturation)

Several factors influence this compound crystal morphology, including solution composition, additives, and pH. scispace.comosti.gov pH, in particular, has a profound influence on the morphology of alpha-calcium sulfate hemihydrate (α-HH), which is related to this compound crystallization in FGD processes. osti.gov With an increase in initial pH, the formed α-HH crystal had a larger particle size, and the length/width ratio decreased markedly. osti.gov This influence of pH is attributed to its effect on supersaturation and potentially the precipitation of Ca(OH)₂ in alkaline environments. osti.gov

Supersaturation is another dominant parameter influencing crystal formation and morphology. mdpi.com An increase in supersaturation can lead to a higher agglomeration rate and affect the tendency of particles to stick together. mdpi.com

Formation of Platelet and Columnar this compound Crystals

The specific reaction system and conditions can lead to the formation of different this compound crystal habits, such as platelet and columnar forms. utexas.eduresearchgate.netutexas.edueeer.org

In lime scrubbing systems, this compound tends to precipitate as rosette-shaped crystals, which are comprised of thin platelets. utexas.edu In contrast, platelet crystals are generally formed in limestone systems. utexas.edu These platelet crystals are typically thicker than the platelets forming the rosettes in lime systems. utexas.edu

Single platelet crystals and agglomerates of platelet crystals have been produced in the pH range from 5.80 to 6.80 when reacting Ca(OH)₂ with NaHSO₃ in a pH-stat semibatch crystallizer. scispace.comosti.govacs.org The platelet form of this compound hemihydrate crystal has been observed in supersaturated solutions with total sulfite concentrations ranging from 40 to 80 mM and pH values between 5.8 and 6.8. scispace.com

In the absence of solid or dissolved sulfate, this compound solids have been observed as agglomerates of well-formed columnar, hexagonal crystals. researchgate.netutexas.edu This contrasts with the agglomerates of very thin platelets formed in the presence of dissolved sulfate. researchgate.netutexas.edu

Data Table: Effect of pH on α-Calcium Sulfate Hemihydrate Crystal Morphology

Initial pHDehydration RateParticle SizeLength/Width Ratio
1.2DecreasedLarger4.8
7.3DecreasedLarger2.9
8.0DecreasedLargerNot specified

Nanofiber Synthesis and Characteristics of this compound Hemihydrate

Research on the synthesis of this compound hemihydrate (CaSO₃·½H₂O) nanofibers is less common compared to calcium sulfate hemihydrate (CaSO₄·0.5H₂O) nanofibers (bassanite). However, studies on the synthesis of calcium sulfate hemihydrate nanofibers can provide relevant insights into potential approaches for this compound.

Calcium sulfate hemihydrate nanofibers have been successfully synthesized using various methods. One approach involves a one-step synthesis at room temperature and atmospheric pressure using solid calcite (CaCO₃) as a starting material, mixed with dilute sulfuric acid in methanol (B129727) nih.govresearchgate.netacs.orgnih.govacs.org. The synthesis is believed to occur through the formation of calcium sulfate on the calcite surface and its simultaneous reaction with generated water nih.govresearchgate.netnih.govacs.org.

These calcium sulfate hemihydrate nanofibers exhibit useful physical properties, including high mechanical strength, good thermal stability, and excellent chemical stability nih.govresearchgate.netacs.orgnih.gov. They can be applied as strengthening agents, for heat resistance, as flame retardants, or for creep resistance in various materials like rubber, plastics, antifriction materials, and paper nih.govresearchgate.netnih.gov. The fine fiber diameter, typically between 20 and 50 nm, can also allow for fabrication in a transparent form, potentially for use in glass-strengthening products acs.org.

The synthesis of calcium sulfate hemihydrate nanofibers can be influenced by the reaction conditions, such as the water content in the solvent system nih.govresearchgate.net. For instance, in a methanol/water system, bassanite formation occurs within a specific range of water content nih.govresearchgate.net.

While direct information on this compound hemihydrate nanofiber synthesis is limited in the provided context, the methods and characteristics observed for calcium sulfate hemihydrate nanofibers highlight the potential for creating nanomaterials with desirable properties from calcium salts.

Phase Transformation and Stability of this compound Hydrates

This compound exists in different hydrated forms, including the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O) wikipedia.org. The stability of these phases is influenced by factors such as temperature and water vapor pressure.

Thermal Dehydration Kinetics of this compound Hemihydrate

The thermal dehydration of this compound hemihydrate (CaSO₃·½H₂O) has been investigated to understand its stability and transformation behavior upon heating. An isothermal kinetic study on the dehydration of orthorhombic this compound hemihydrate reported that the fractional reaction-time curves exhibit a sigmoid shape, characteristic of solid-state nucleation and growth reactions cdnsciencepub.comresearchgate.netcdnsciencepub.com. The yield-time data showed good agreement with the Avrami-Erofe'ev equation (n=2) cdnsciencepub.comresearchgate.netcdnsciencepub.com.

Studies conducted within the temperature interval of 573-673 K (300-400 °C) calculated the activation energy for this dehydration process to be approximately 173 ± 8 kJ mol⁻¹, indicating that this compound hemihydrate is relatively stable thermally cdnsciencepub.comresearchgate.netcdnsciencepub.com. The onset of the main reaction is attributed to the appearance of stable growth nuclei of the product (anhydrous CaSO₃) within the reactant crystals cdnsciencepub.com. Promotion of nucleation by crushing the material is suggested to be due to increased surface area for nucleation and easier formation of the new phase within damaged crystal peripheries cdnsciencepub.com.

The thermal dehydration of calcium sulfate dihydrate to hemihydrate also exhibits a complex reaction behavior influenced by water vapor pressure rsc.orgacs.org. This reaction typically involves an initial induction period followed by a sigmoidal mass loss controlled by nucleation and growth processes acs.org. Characterization studies suggest a surface nucleation process followed by isotropic growth of nuclei with inward development of the solid product acs.org.

For this compound hemihydrate, the dehydration process is referred to occur at temperatures around 297-400 °C or between 360 and 410 °C, depending on the specific crystallographic structure (orthorhombic form) and potentially other factors researchgate.net.

Solid-State Reaction Mechanisms in this compound Transformation

The transformation of this compound hydrates in the solid state involves specific reaction mechanisms. The thermal dehydration of orthorhombic this compound hemihydrate to anhydrous this compound is described as a solid-state reaction cdnsciencepub.comresearchgate.netcdnsciencepub.com. The sigmoid shape of the reaction curves is indicative of a mechanism involving nucleation and growth cdnsciencepub.comresearchgate.netcdnsciencepub.com. The initial stage of dehydration, involving a small percentage of water loss, is attributed to the facile loss of water from less perfect crystallite surfaces cdnsciencepub.com.

While detailed mechanisms specifically for this compound solid-state transformations are less extensively covered in the provided results compared to calcium sulfate, research on calcium sulfate transformations offers some parallels. The transformation of calcium sulfate dihydrate to hemihydrate can occur through a dissolution-recrystallization mechanism or potentially through an oriented assembly mechanism mdpi.comnih.gov. Some views suggest a topotactic solid-state reaction in the initial phase, followed by a dissolution-recrystallization mechanism mdpi.com. Another perspective proposes that the dihydrate first decomposes into anhydrite and free water, and then the anhydrite combines with water to form hemihydrate crystals mdpi.com.

The stability of calcium sulfate hydrates (gypsum, hemihydrate, and anhydrite) depends on temperature and solution conditions nih.govacs.org. Gypsum is generally stable at lower temperatures, while anhydrite is stable at higher temperatures and in concentrated sulfuric acid solutions nih.govacs.org. Hemihydrate is often considered a metastable phase across a range of temperatures nih.govacs.org. Increasing sulfuric acid concentration can decrease the transformation temperatures between these phases nih.gov.

Although the specific mechanisms for this compound transformations may differ in detail, the concepts of nucleation and growth, the influence of water vapor pressure, and the potential for solid-state or dissolution-recrystallization pathways observed in calcium sulfate studies are relevant to understanding the behavior of this compound hydrates.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound10154041
This compound hemihydrate29501-28-8 (CAS) wikipedia.org, 3033839 nih.govfishersci.no
This compound tetrahydrate72878-03-6 (CAS) wikipedia.org
Calcium sulfate hemihydrate3033839 nih.govfishersci.no
Calcium sulfate dihydrate (Gypsum)24928 wikipedia.org
Calcium sulfate (Anhydrite)7778-18-9 (CAS) wikipedia.org
Calcium carbonate (Calcite)10112 nih.gov (Not directly in results, but common form of CaCO3)
Sulfuric acid1118 nih.gov
Calcium hydroxide (B78521)6091 cdnsciencepub.com (Not directly in results, but implied reactant)
Sodium bisulfite23665216 atamanchemicals.com (Not directly in results, but related)
Calcium bisulfite26268 atamanchemicals.comthegoodscentscompany.com

This compound (CaSO₃) is an important inorganic compound, predominantly recognized as a byproduct of flue-gas desulfurization processes wikipedia.org. It exists in various hydrated forms, notably the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O), appearing as white solids wikipedia.org. The fundamental understanding of its crystallization behavior, phase transformations, and stability is critical for optimizing industrial applications and environmental control technologies.

Impact of Impurities and Additives on this compound Crystallization

The crystallization of this compound, similar to other calcium salts like calcium sulfate, is significantly influenced by the presence of impurities and additives in the reaction environment. Studies on calcium sulfate crystallization, which provides analogous insights, demonstrate that various substances can act as inhibitors or modifiers of crystal growth. For instance, phosphonate (B1237965) additives are known to retard the crystallization of gypsum (calcium sulfate dihydrate) by adsorbing onto crystal surfaces and hindering growth nih.govacs.org. Polycarboxylates, including polyacrylic acid (PAA), are also effective in reducing calcium sulfate scale formation and altering deposit morphology mdpi.comlubrizol.com.

In acidic systems relevant to some industrial processes, the presence of specific ions can impact calcium sulfate crystallization kinetics and crystal shapes. Ions such as Mg²⁺, K⁺, and Na⁺ have been shown to promote crystal growth nih.govacs.org. Within certain concentration ranges, Si, Al, and Fe can also enhance crystal growth acs.org. For example, increasing the ratio of potassium to calcium (K/Ca) can initially boost the calcium sulfate crystal growth rate nih.govacs.org. Similarly, a higher sodium to calcium ratio (Na/Ca) has been observed to increase the growth rate, with sodium exhibiting a stronger effect than potassium nih.govacs.org. The inclusion of certain impurities can lead to the formation of elongated crystals compared to those grown in their absence nih.gov. Notably, silicon and sodium have been observed to significantly influence crystal morphology, resulting in elongated, needle-like crystals that resemble calcium sulfate hemihydrate nih.govacs.org.

Additives can influence the rates of nucleation and crystal growth. Some research suggests that certain additives may not directly block crystal surfaces but instead interact with foreign particles, thereby decreasing the number of available sites for nucleation mdpi.com. The effectiveness of scale inhibitors in delaying precipitation and reducing its rate is dependent on their chemical structure researchgate.net. Antiscalants function by adsorbing onto the nuclei of calcium solids, thus inhibiting the crystal growth process researchgate.net. Functional groups such as hydroxyl, carboxyl, amino, and phosphoric acid can interact with the scale surface, leading to reduced crystal growth and nucleation rates acs.org. Although the bulk of available research in the provided context focuses on calcium sulfate, these principles regarding the impact of impurities and additives on nucleation, growth rates, and morphology are broadly applicable to understanding the crystallization behavior of this compound.

Nanofiber Synthesis and Characteristics of this compound Hemihydrate

While extensive research specifically on the synthesis of this compound hemihydrate (CaSO₃·½H₂O) nanofibers is not detailed in the provided information, studies on the synthesis of calcium sulfate hemihydrate (CaSO₄·0.5H₂O) nanofibers (bassanite) offer relevant insights into potential synthesis methods and material characteristics.

Calcium sulfate hemihydrate nanofibers have been successfully synthesized through various techniques. One method involves a one-step process conducted at room temperature and atmospheric pressure, utilizing solid calcite (CaCO₃) as a starting material reacted with dilute sulfuric acid in methanol nih.govresearchgate.netacs.orgnih.govacs.org. This synthesis is thought to occur via the formation of calcium sulfate on the calcite surface, followed by a simultaneous reaction with the water produced nih.govresearchgate.netnih.govacs.org.

These calcium sulfate hemihydrate nanofibers possess advantageous physical properties, including high mechanical strength, good thermal stability, and excellent chemical stability nih.govresearchgate.netacs.orgnih.gov. Their potential applications include serving as strengthening agents, heat resistant materials, flame retardants, or creep resistant additives in diverse products such as rubber, plastics, antifriction materials, and paper nih.govresearchgate.netnih.gov. The fine diameter of these fibers, typically ranging from 20 to 50 nm, also allows for the possibility of creating transparent materials, potentially for applications like glass reinforcement acs.org.

The synthesis of calcium sulfate hemihydrate nanofibers is influenced by reaction parameters, such as the water content within the solvent system nih.govresearchgate.net. For instance, in a methanol/water mixture, the formation of bassanite occurs within a specific range of water concentration nih.govresearchgate.net. While direct information on this compound hemihydrate nanofiber synthesis is limited in the provided search results, the successful synthesis and observed characteristics of calcium sulfate hemihydrate nanofibers suggest the potential for developing similar nanomaterials from this compound with potentially valuable properties.

Phase Transformation and Stability of this compound Hydrates

This compound exists in different hydration states, including the hemihydrate (CaSO₃·½H₂O) and the tetrahydrate (CaSO₃·4H₂O) wikipedia.org. The stability of these distinct phases is dependent on factors such as temperature and the surrounding water vapor pressure.

Thermal Dehydration Kinetics of this compound Hemihydrate

Investigations into the thermal dehydration of this compound hemihydrate (CaSO₃·½H₂O) provide insights into its stability and transformation behavior upon heating. An isothermal kinetic study focusing on the dehydration of orthorhombic this compound hemihydrate reported that the curves illustrating the fractional reaction over time exhibit a sigmoid shape. This shape is characteristic of reactions in the solid state that proceed via nucleation and growth mechanisms cdnsciencepub.comresearchgate.netcdnsciencepub.com. The experimental yield-time data demonstrated good conformity with the Avrami-Erofe'ev equation (n=2) cdnsciencepub.comresearchgate.netcdnsciencepub.com.

Studies conducted within the temperature range of 573-673 K (300-400 °C) determined the activation energy for this dehydration process to be approximately 173 ± 8 kJ mol⁻¹. This value suggests that this compound hemihydrate possesses relatively high thermal stability cdnsciencepub.comresearchgate.netcdnsciencepub.com. The initiation of the primary reaction is linked to the formation of stable growth nuclei of the anhydrous this compound product within the reactant crystals cdnsciencepub.com. It is proposed that crushing the material can promote nucleation by increasing the surface area available for nucleation and facilitating the formation of the new phase within damaged crystal regions cdnsciencepub.com.

The thermal dehydration of calcium sulfate dihydrate to hemihydrate also exhibits a complex kinetic behavior that is influenced by the partial pressure of water vapor rsc.orgacs.org. This reaction typically includes an initial induction period, followed by a sigmoidal reduction in mass, which is controlled by both nucleation and growth processes acs.org. Characterization studies indicate that this transformation likely involves a surface nucleation process followed by the isotropic growth of these nuclei, with the solid product developing inwards acs.org.

For this compound hemihydrate, the dehydration process is reported to occur at temperatures around 297-400 °C or between 360 and 410 °C, depending on the specific crystallographic form (orthorhombic) and potentially other influencing factors researchgate.net.

Solid-State Reaction Mechanisms in this compound Transformation

The transformation of this compound hydrates in the solid state involves specific reaction mechanisms. The thermal dehydration of orthorhombic this compound hemihydrate to anhydrous this compound is described as a solid-state reaction cdnsciencepub.comresearchgate.netcdnsciencepub.com. The characteristic sigmoid shape of the reaction curves suggests a mechanism involving nucleation and growth cdnsciencepub.comresearchgate.netcdnsciencepub.com. The initial phase of dehydration, characterized by a small percentage of water loss, is attributed to the relatively easy removal of water from the less perfect surfaces of the crystallites cdnsciencepub.com.

While detailed solid-state transformation mechanisms specifically for this compound are not as extensively documented in the provided search results compared to calcium sulfate, research on calcium sulfate transformations offers some comparable concepts. The transformation of calcium sulfate dihydrate to hemihydrate can proceed via a dissolution-recrystallization mechanism or potentially through an oriented assembly mechanism mdpi.comnih.gov. Some perspectives suggest an initial topotactic solid-state reaction followed by a dissolution-recrystallization mechanism mdpi.com. Another proposed pathway involves the initial decomposition of the dihydrate into anhydrite and free water, after which the anhydrite combines with water to form hemihydrate crystals mdpi.com.

The stability of calcium sulfate hydrates (gypsum, hemihydrate, and anhydrite) is dependent on temperature and the conditions of the solution nih.govacs.org. Gypsum is generally stable at lower temperatures, while anhydrite is the stable phase at higher temperatures and in concentrated sulfuric acid solutions nih.govacs.org. Hemihydrate is often considered a metastable phase across a range of temperatures nih.govacs.org. An increase in sulfuric acid concentration can lead to a decrease in the transformation temperatures between these different phases nih.gov.

Although the precise mechanisms for this compound transformations may have specific differences, the general principles of nucleation and growth, the impact of water vapor pressure, and the potential for solid-state or dissolution-recrystallization pathways observed in studies of calcium sulfate are relevant to understanding the behavior of this compound hydrates.

Reactivity and Transformation Pathways of Calcium Sulfite

Oxidation Kinetics and Mechanisms of Calcium Sulfite (B76179)

The oxidation of calcium sulfite is a complex process influenced by various factors, proceeding through intricate kinetic and mechanistic pathways. This transformation is of particular importance in applications like FGD, where the conversion of this compound, an intermediate product, to the more stable and marketable gypsum (dihydrate form of calcium sulfate) is often desired.

Autoxidation of this compound Slurries: Kinetic Models and Catalysis

The autoxidation of this compound slurries, which is the oxidation occurring in the presence of oxygen without intentional catalysts, is a free-radical chain reaction. researchgate.netsciengine.com The kinetics of this process can be influenced by factors such as the concentrations of this compound and dissolved oxygen. At low concentrations of this compound and certain catalysts like manganese, the reaction rate can be dependent on the concentration of sulfite, exhibiting a reaction order that may vary. researchgate.netsciengine.com As the concentrations of this compound and manganese increase, the reaction can become less dependent on the solution's constituents and more impacted by oxygen concentration, suggesting a shift towards mass transfer control of oxygen from the gas to the liquid phase. researchgate.netsciengine.com Mathematical models involving intrinsic reaction, dissolution of this compound, and diffusion of oxygen have been established to describe the macroscopic catalyzed oxidation kinetics of this compound. capes.gov.br

Catalytic Effects of Transition Metals on this compound Oxidation

Transition metals are known to significantly accelerate the oxidation of this compound, acting as catalysts in the free-radical reactions involved. researchgate.netsciengine.com Metals such as manganese (Mn), cobalt (Co), copper (Cu), and iron (Fe) have been identified as effective catalysts. researchgate.netdbc.wroc.plresearchgate.net The catalytic effect of these metals can vary. For instance, studies have shown that ferrous ions (Fe²⁺) can be more active catalysts for sulfite oxidation compared to manganese ions. researchgate.net Cobalt ions are also effective in catalyzing the oxidation of calcium bisulfite to sulfate (B86663), although potentially to a lesser extent than iron and manganese. tandfonline.com The presence of these metal ions enhances the mass transfer of oxygen from the gas to the liquid phase by accelerating the free-radical reactions. researchgate.netsciengine.com

Influence of Environmental Factors on this compound Oxidation Rate (e.g., pH, oxygen partial pressure, temperature, gas flow rate, chloride content)

Several environmental factors exert a considerable influence on the rate of this compound oxidation.

pH: The pH of the solution plays a critical role. For example, in magnesium-based wet FGD processes, the oxidation rate can reach a maximum when the pH is around 6.5. researchgate.net In Fe(III)-CaSO₃ systems, lower pH values have been observed to lead to more efficient oxidation. mdpi.com

Oxygen Partial Pressure: The partial pressure of oxygen in the gas phase affects the availability of oxygen for the reaction. At higher concentrations of this compound and catalysts, the reaction rate can become dependent on the oxygen concentration. researchgate.netsciengine.com

Temperature: Temperature influences the kinetics of sulfite oxidation. Studies have investigated the effect of temperature on the reaction rate in ranges typical of FGD processes (e.g., 295-319 K). dbc.wroc.pl Temperature affects kinetic constants, and the oxidation reaction can proceed in a region intermediate between kinetic and diffusional control depending on the conditions. dbc.wroc.pl

Chloride Content: The presence of chloride ions can influence the catalytic performance in some this compound-mediated processes. For example, in certain advanced oxidation processes, chloride ions have been shown to facilitate catalytic performance, potentially by generating hypochlorous acid (HOCl). researchgate.net

This compound-Mediated Advanced Oxidation Processes (AOPs)

This compound can be utilized in advanced oxidation processes (AOPs) for the degradation of pollutants. These processes often involve the activation of sulfite to generate highly reactive species. researchgate.netresearchgate.net

This compound, serving as a source of sulfite (SO₃²⁻), can be activated by various metal-based catalysts to initiate AOPs. researchgate.netresearchgate.net Unlike highly soluble sodium sulfite, this compound's slow dissolution can help maintain an appropriate concentration of soluble sulfite in the solution, which is beneficial for controlling the AOPs. mdpi.comresearchgate.net

Fe(II) and Fe(III): Iron in both Fe(II) and Fe(III) oxidation states can activate sulfite. mdpi.comresearchgate.netresearchgate.net Fe(III)-CaSO₃ systems have been investigated for the removal of organic contaminants and the oxidation of arsenic(III). mdpi.comresearchgate.netresearchgate.netmdpi.com While Fe(II) activated homogeneous sulfite systems have been studied extensively, the activation mechanism involving heterogeneous this compound is an area of ongoing research. mdpi.com

CoCu: Transition metals like cobalt (Co) and copper (Cu), individually or in combination, can act as catalysts in sulfite-based oxidation processes. dbc.wroc.plresearchgate.nettandfonline.com Their presence can enhance the generation of reactive species.

The activation of this compound in AOPs leads to the generation of various reactive species responsible for pollutant degradation. researchgate.netresearchgate.netmdpi.com

Sulfate Radical (SO₄⁻•): Sulfate radicals are potent oxidizing species with a high standard reduction potential. mdpi.comrsc.org They are frequently generated from the activation of sulfite (or persulfates/peroxymonosulfates which can be involved in sulfite chemistry) by transition metals or other methods. mdpi.comrsc.orgnih.gov Sulfate radicals tend to react via single-electron transfer. rsc.org

Singlet Oxygen (¹O₂): Singlet oxygen is another important reactive species that can be generated in sulfite-based AOPs. researchgate.netmdpi.comrsc.orgnih.gov It is a non-free radical species that can degrade organic pollutants through non-radical pathways, often exhibiting high selectivity for electron-rich compounds. mdpi.comrsc.org In some systems, singlet oxygen has been identified as a dominant reactive species. researchgate.netrsc.org

Studies employing techniques such as EPR detection, ROS scavenging, and probe tests have been used to identify and quantify the reactive species generated in this compound-based AOPs, confirming the presence of species like sulfate radicals and singlet oxygen. researchgate.net The transformation mechanisms between different reactive species, such as the conversion of sulfate radicals to singlet oxygen, are also subjects of investigation. researchgate.net

Degradation Pathways of Organic Contaminants Mediated by this compound AOPs

This compound can play a role in advanced oxidation processes (AOPs) for the degradation of organic contaminants. Sulfite-based AOPs, often activated by iron-based materials, utilize reactive species such as hydroxyl radicals (HO•), sulfite radicals (SO₃•⁻), sulfate radicals (SO₄•⁻), and peroxymonosulfate (B1194676) radicals (SO₅•⁻) for pollutant removal. researchgate.netacs.org this compound, being sparingly soluble, acts as a slow-releasing source of sulfite ions (SO₃²⁻), which can be advantageous compared to highly soluble sulfite salts like sodium sulfite (Na₂SO₃) that can lead to rapid consumption of oxidants. acs.orgnih.gov

Studies investigating the Fe(III)-CaSO₃ system for the removal of organic contaminants like trichloroethylene (B50587) (TCE) and ciprofloxacin (B1669076) have shown promising results. nih.govnih.gov In the Fe(III)-CaSO₃ system, dominant reactive species identified include sulfate radicals (SO₄•⁻) and singlet oxygen (¹O₂). nih.gov The transformation mechanism of SO₄•⁻ to ¹O₂ has been revealed in these systems. nih.gov The Fe(VI)-CaSO₃ process has also demonstrated effective removal of organic contaminants, with Fe(IV)/Fe(V) species potentially acting as reactive oxidants. researchgate.netacs.org The presence of Ca²⁺ from this compound can help stabilize the process at neutral or weakly alkaline pH ranges (pH 7-8), mitigating the hydrolysis of reactive iron species. nih.gov

Quenching experiments in the Fe(III)-CaSO₃ system have indicated that the oxidation efficiency of contaminants like arsenic(III) is significantly contributed by HO•, SO₅•⁻, and SO₄•⁻. researchgate.netmdpi.com Specifically, contributions of 67.5% from HO•, 17.5% from SO₅•⁻, and 15% from SO₄•⁻ have been reported for arsenic(III) oxidation under certain conditions. mdpi.com The auto-oxidation of SO₃²⁻ on the surface of solid CaSO₃ and co-oxidation with contaminants can also contribute to degradation. mdpi.com

Dissolution Phenomena of this compound

The dissolution of this compound is a critical factor influencing its reactivity and performance in various applications, such as flue gas desulfurization. This compound has very low solubility in water. rsc.org

Mass Transfer Control in this compound Dissolution Processes

The dissolution rate of this compound can be controlled by mass transfer, particularly in processes like flue gas desulfurization. osti.govtandfonline.com A mass transfer model assuming spherical particles in a stagnant solution has been developed and successfully predicts dissolution rates within certain pH, temperature, and concentration ranges of Ca²⁺ and dissolved sulfite. osti.gov At conditions typical of flue gas desulfurization, this compound dissolution is primarily controlled by mass transfer rather than surface reaction kinetics. osti.gov The rate of dissolution is faster at lower pH and slows down as it approaches the equilibrium pH determined by the concentrations of dissolved Ca²⁺ and SO₃²⁻, the solubility product of CaSO₃·½H₂O, and temperature. osti.gov

The presence of sulfite can inhibit the dissolution of limestone, which is often used alongside this compound in desulfurization processes. This inhibition has been modeled by an inverse dependence on the this compound concentration at the limestone surface, suggesting a combined surface kinetics/mass transfer control regime for limestone dissolution in the presence of sulfite. tandfonline.comtandfonline.comresearchgate.net

Effect of pH and Ionic Strength on this compound Dissolution

The solubility of this compound is significantly affected by pH and ionic strength. The solubility increases with both increasing and decreasing pH, exhibiting a minimum solubility around pH 8.5. nist.gov Lower pH values lead to increased this compound solubility and faster mass transfer, which can promote oxidation reactions. rsc.org However, very low pH can also lead to the decomposition of bisulfite (HSO₃⁻) and the release of sulfur dioxide (SO₂). rsc.org Controlling the pH around 5 is suggested to maintain sufficient solubility while preventing significant decomposition. rsc.org The oxidation rate of this compound is reported to be higher in the pH range of 3.5 to 5.4. atlantis-press.comresearchgate.net

Ionic strength also influences this compound dissolution. Studies on the solubility of this compound hemihydrate in the presence of salts like ammonium (B1175870) nitrate (B79036) and sodium chloride indicate that solubility can initially increase and then decrease with increasing ionic strength due to ionic strength effects. nist.gov The increase in solubility of sparingly soluble salts in solutions with higher ionic strength is attributed to ionic interactions between solute ions and solvent ions, which effectively reduce the activity coefficients of the solute ions, allowing for higher concentrations in solution while maintaining a constant solubility product. acs.orgjove.comresearchgate.netjove.com

Co-precipitation and Solid Solution Formation with this compound

This compound can co-precipitate with other compounds or form solid solutions, impacting its properties and behavior.

Co-precipitation of Manganese with this compound

While the provided search results discuss the activation of this compound by manganese-containing materials for the degradation of organic contaminants nih.gov, direct information specifically detailing the co-precipitation of manganese with this compound is limited within the provided snippets. However, the use of mesoporous cobalt-manganese layered double hydroxides (CoₓMnᵧ-LDH) synthesized via co-precipitation to activate this compound for contaminant degradation suggests an interaction or proximity between manganese species and this compound in such systems. nih.gov Further research would be needed to specifically detail the mechanisms and conditions under which manganese ions co-precipitate with this compound solids.

Incorporation of Sulfate into this compound Lattice

Sulfate ions (SO₄²⁻) can be incorporated into the crystal lattice of this compound, forming a solid solution. taylorandfrancis.com This phenomenon is observed in processes where this compound is oxidized to calcium sulfate (gypsum), such as in wet flue gas desulfurization. taylorandfrancis.comutexas.edu The presence of this compound hemihydrate with incorporated sulfate can affect the crystallization of gypsum. taylorandfrancis.com The sulfate content within the this compound/calcium sulfate solids can influence crystal size and shape. utexas.edu

The incorporation of sulfate into the lattice of calcium carbonate (CaCO₃) has been shown to cause distortions and stresses in the crystal structure, potentially increasing hardness and strength, although excessive substitution can lead to lattice destabilization. researchgate.net While this refers to calcium carbonate, it provides a potential analogy for how sulfate incorporation might affect the this compound lattice. Studies on calcium sulfate also discuss the immobilization of water into its crystal lattice during phase transitions. acs.org The incorporation of sulfate into crystal lattices, such as calcium carbonate, can occur during crystal growth, particularly under conditions far from equilibrium. ucm.eskipmi.or.id

Reductive Reactions Involving this compound

This compound participates in reductive reactions due to the sulfur atom being in an intermediate oxidation state (+4). This allows it to act as a reducing agent, donating electrons and being oxidized to sulfate (SO4^2-, sulfur in the +6 oxidation state) wikipedia.org. Conversely, in certain conditions, this compound can also be involved in reactions where it is reduced.

This compound as a Reductant in Acid Mine Drainage Inhibition

Acid Mine Drainage (AMD), also known as Acid Rock Drainage (ARD), is a significant environmental problem caused by the oxidation of sulfide (B99878) minerals, primarily pyrite (B73398) (FeS2), when exposed to oxygen and water mdpi.comnih.gov. This oxidation generates acidity and releases dissolved metals mdpi.com.

This compound has demonstrated effectiveness in inhibiting the formation of acid in coal refuse, which often contains pyrite wvmdtaskforce.com. Its inhibitory effect is attributed to several chemical properties, including its ability to act as a strong reductant wvmdtaskforce.com. By reacting with oxygen, this compound can prevent the oxidation of pyrite, thus inhibiting the initial step of acid generation acs.org.

The reaction of this compound with oxygen can be represented as follows: 2 CaSO3 + O2 → 2 CaSO4

This reaction consumes oxygen that would otherwise be available to oxidize pyrite. Research has shown that mixing this compound with coal refuse can reduce the total acidity in leachate water acs.org. For instance, in laboratory experiments, adding this compound or a flue gas desulfurization byproduct containing this compound to coal refuse significantly reduced the acidity of the leachate acs.org.

The effectiveness of this compound in inhibiting acid leaching can be enhanced by the presence of other materials like calcium carbonate and fly ash, which are often components of FGD byproducts. wvmdtaskforce.com. Calcium carbonate, for example, can help maintain a higher pH, which decreases the dissolution and oxidation rate of this compound, prolonging its inhibitory effect wvmdtaskforce.com.

Data from laboratory leaching experiments demonstrate the impact of this compound on acid production:

TreatmentTotal Acidity Reduction (compared to control)
6.4 g CaSO3 mixed with 50 g coal refuse45%
10 g CaSO3-containing FGD byproduct mixed with 50 g coal refuse64%

*Data derived from laboratory column leaching experiments over 27 weeks acs.org.

The rate of this compound oxidation by oxygen is influenced by factors such as pH, temperature, and oxygen concentration acs.org. Lower pH values and higher temperatures and oxygen concentrations generally lead to increased oxidation rates acs.org.

Generation of Anaerobic Conditions by this compound

This compound's reactivity with oxygen allows it to function as an oxygen scavenger wikipedia.orgalfachemic.comatamanchemicals.com. This property can be utilized to generate and maintain anaerobic (oxygen-free) conditions in various systems. By consuming dissolved oxygen, this compound creates an environment that is unfavorable for oxygen-dependent reactions and microorganisms wvmdtaskforce.com.

In the context of acid mine drainage inhibition, the oxygen-scavenging ability of this compound is crucial. By removing oxygen from the coal refuse environment, this compound creates a chemical barrier that prevents oxygen from reaching the pyrite and initiating the oxidation process wvmdtaskforce.com. This generation of anaerobic conditions directly contributes to the inhibition of acid formation wvmdtaskforce.com.

The oxygen scavenging reaction is the same as the oxidation of this compound to calcium sulfate: 2 CaSO3 + O2 → 2 CaSO4

This reaction effectively depletes the available oxygen in the system. The use of sulfites, including this compound, as oxygen scavengers is a known application in various aqueous systems, such as oilfield production systems and boiler systems, to reduce oxygen-induced corrosion google.comzuhow-boiler.com. While glycols can interfere with the oxygen removal reactions of sulfites in some systems, the principle of oxygen scavenging by this compound remains relevant for generating anaerobic conditions in other applications like AMD inhibition google.com.

Environmental Applications of Calcium Sulfite

Flue Gas Desulfurization (FGD) Technologies Utilizing Calcium Sulfite (B76179)

Flue gas desulfurization (FGD) is a set of technologies employed to remove sulfur dioxide (SO₂) from the exhaust gases of fossil-fuel power plants and other industrial processes. wikipedia.org Calcium sulfite is a key intermediate or byproduct in many common FGD methods. atamanchemicals.comwikipedia.org

Wet Limestone/Lime Scrubbing Processes for SO₂ Removal

Wet scrubbing is a widely used FGD technology that involves contacting flue gas with an alkaline sorbent slurry or solution to absorb and neutralize SO₂. wikipedia.orgepa.govemerson.com The most common sorbents used are limestone (CaCO₃) and lime (Ca(OH)₂). wikipedia.orgemerson.comgea.com

In wet limestone scrubbing, sulfur dioxide reacts with calcium carbonate to produce this compound and carbon dioxide: CaCO₃ (s) + SO₂ (g) → CaSO₃ (s) + CO₂ (g) atamanchemicals.comemerson.comcoalspot.com

In wet lime scrubbing, sulfur dioxide reacts with calcium hydroxide (B78521) (slaked lime) to form this compound and water: Ca(OH)₂ (s) + SO₂ (g) → CaSO₃ (s) + H₂O (l) atamanchemicals.comwikipedia.orgemerson.com

These reactions result in a slurry rich in this compound. epa.govemerson.com Wet scrubbers, particularly those using limestone, are effective at removing over 90% of SO₂ from flue gases. epa.govcoalspot.com The efficiency of SO₂ removal in wet limestone FGD systems can be influenced by factors such as spray nozzle efficiency, scrubber vessel configuration, limestone reactivity, and particle size. power-eng.comepa.gov Adequate mixing of flue gas and slurry is critical. power-eng.com

Oxidation Enhancement Strategies in FGD Systems

This compound produced during wet scrubbing can be further oxidized to calcium sulfate (B86663) dihydrate (gypsum, CaSO₄·2H₂O). wikipedia.orgbabcock.comgypsum.org This oxidation step is often employed in modern FGD systems, known as forced oxidation systems, to convert the this compound byproduct into a more stable and potentially marketable product. epa.govbabcock.com

Forced oxidation involves injecting air or oxygen into the this compound slurry. babcock.comgypsum.org The idealized reaction is: 2 CaSO₃ (s) + O₂ (g) + 4H₂O (l) → 2 CaSO₄·2H₂O (s) wikipedia.org or CaSO₃ (s) + ½O₂ (g) + 2H₂O (l) → CaSO₄·2(H₂O) (s) emerson.com

This conversion to gypsum helps minimize scaling in the scrubber system and produces a byproduct that can be utilized in various industries. babcock.com Air sparge grids and air lances with mechanical agitators are common methods for injecting oxidation air. babcock.com The oxidation rate of this compound can be influenced by factors such as reaction temperature, oxygen content, and medium flow rate. mdpi.com Studies have shown that increasing reaction temperatures and oxygen content can increase the oxidation rate. mdpi.com Chloride content, however, can significantly reduce the oxidation rate of this compound, although this inhibition weakens at higher temperatures. mdpi.com

Plasma discharge techniques have also been investigated as a method to enhance the oxidation of this compound by generating ozone. Under optimal conditions, this method has shown high oxidation efficiency.

Wastewater Treatment and Remediation with this compound

This compound is also utilized in industrial wastewater treatment for the removal of various contaminants. consegicbusinessintelligence.comontosight.aimarcorubber.com

Removal of Heavy Metals and Other Contaminants

This compound can be used to aid in the removal of heavy metals and other contaminants from industrial wastewater. consegicbusinessintelligence.comontosight.ai The increasing need for heavy metal removal from wastewater, driven by industrialization and urbanization, contributes to the demand for this compound in this application. consegicbusinessintelligence.com Stricter environmental regulations on wastewater discharge further compel industries to invest in effective treatment solutions, including those utilizing this compound for targeted heavy metal removal. consegicbusinessintelligence.com

While chemical precipitation using hydroxides or sulfides is a common method for heavy metal removal, this compound can play a role in these processes or related advanced methods. sci-hub.seekb.eg Research has explored the use of calcium compounds, including calcium hydroxide, in advanced precipitation methods for removing heavy metals like chromium, nickel, cadmium, lead, iron, manganese, and zinc from industrial wastewater, achieving high removal efficiencies. ekb.eg this compound's application in wastewater treatment is noted for its ability to remove heavy and light heavy metal ions. marketresearchfuture.com

Advanced Oxidation/Reduction Processes for Organic Pollutant Degradation

This compound can be involved in advanced oxidation or reduction processes for the degradation of organic pollutants in wastewater. Studies have investigated systems utilizing this compound as a source of sulfite ions to enhance the oxidation of pollutants. mdpi.com

For instance, the combination of permanganate (B83412) (Mn(VII)) and this compound (S(IV)) has been studied for the removal of trace organic pollutants in high-salinity organic wastewater. nih.gov Research indicates that the Mn(VII)-CaSO₃ system can effectively remove pollutants in such challenging matrices. nih.gov The presence of chloride ions, often found in high-salinity wastewater, has been shown to significantly enhance the removal of organic pollutants by the Mn(VII)-CaSO₃ system, despite chloride's potential to react with free radicals. nih.gov This enhancement is attributed to chloride ions increasing the electron transfer rate and promoting the conversion of Mn(VII) to Mn(III), with Mn(III) acting as a primary active species. nih.gov

This compound solids activated by iron (Fe(III)) have also been explored for enhancing the oxidation of arsenic(III) (As(III)) in contaminated water. mdpi.com In the Fe(III)-CaSO₃ system, solid CaSO₃ acts as a source of sulfite ions, which, when activated by iron, can generate reactive species like hydroxyl radicals (HO•), peroxysulfate radicals (SO₅•⁻), and sulfate radicals (SO₄•⁻) that contribute to the oxidation of As(III) to less toxic arsenic(V) (As(V)). mdpi.com This approach suggests a potential cost-effective method for arsenic removal from contaminated waters, utilizing desulfurized gypsum as a sulfite source. mdpi.com

Role in Sulfate and Arsenic Removal from Industrial Wastewaters

This compound can play a role in the treatment of industrial wastewaters containing sulfate and arsenic, although other calcium compounds and methods are also employed. Chemical precipitation is a widely recognized method for treating industrial wastewaters with high sulfate content, where sulfate can be precipitated as ettringite (Ca₆Al₂(SO₄)₃(OH)₁₂·26H₂O). frontiersin.orgresearchgate.net This process typically uses lime (calcium hydroxide) and aluminum salts as starting materials. frontiersin.orgresearchgate.net While calcium hydroxide alone can remove some sulfate, ettringite precipitation is often required to reduce sulfate concentrations to acceptable discharge limits. frontiersin.org Studies have shown that using calcium sulfoaluminate (ye'elimite) as an aluminum source in ettringite precipitation can achieve high percentages of sulfate removal (up to 98% in synthetic wastewater and 87% in industrial wastewater). frontiersin.orgresearchgate.net This method can also facilitate arsenic co-precipitation, with up to 95% arsenic removal observed in synthetic wastewater experiments. frontiersin.orgresearchgate.net

Industrial wastewaters, particularly from mining and mineral processing, often contain high concentrations of sulfate. atlantis-water.commn.gov These concentrations can exceed environmental standards and require treatment before discharge. atlantis-water.commn.gov While reverse osmosis and nanofiltration are effective technologies for sulfate removal, they present challenges in waste management. mn.govsamcotech.com Adding hydrated lime (Ca(OH)₂) can precipitate sulfate as calcium sulfate (gypsum), and this method can also be useful for wastewaters containing heavy metals, as sulfate can precipitate at a lower pH than many metals. samcotech.com

Although the provided search results primarily discuss calcium sulfoaluminate and calcium hydroxide for sulfate and arsenic removal via ettringite or gypsum precipitation, this compound's properties as a reducing agent and its role in flue gas desulfurization (FGD) suggest potential indirect or related applications in industrial wastewater treatment. wvmdtaskforce.comontosight.ai In FGD systems, this compound is formed and can be further oxidized to calcium sulfate. epa.gov This byproduct, containing this compound, has been investigated for environmental applications. wvmdtaskforce.com

Soil and Mine Drainage Remediation Applications

This compound and its by-products, particularly from flue gas desulfurization (FGD), have shown promise in the remediation of soil and mine drainage, primarily through the inhibition of acid mine drainage (AMD) and the suppression of pyrite (B73398) oxidation.

Inhibition of Acid Mine Drainage using this compound By-products

Acid mine drainage (AMD) is a significant environmental problem caused by the oxidation of sulfide (B99878) minerals, especially pyrite, in mine tailings. nih.govresearchgate.net AMD is characterized by low pH and high concentrations of metals and sulfate. nih.govresearchgate.net this compound, often present in FGD by-products, possesses properties that are useful in inhibiting acid formation in materials like coal refuse. wvmdtaskforce.com These properties include being a strong reductant, an alkaline material, and a toxicant against pyrite-oxidizing bacteria. wvmdtaskforce.com

Studies using lab-scale column leaching experiments have investigated the inhibitory effect of FGD containing this compound on acid leaching from coal refuse. wvmdtaskforce.com The presence of this compound can create highly anaerobic conditions, with dissolved oxygen concentrations below 10 ppb, which is effective in suppressing both abiotic and biotic oxidation of pyrite. wvmdtaskforce.com Furthermore, sulfite is known to be toxic to sulfur- and iron-oxidizing bacteria. wvmdtaskforce.com

This compound-based FGD can exert multiple inhibitory effects on pyrite oxidation, including the removal of oxygen and ferric ions, neutralization of acid, and inhibition of bacterial activity. wvmdtaskforce.com

Biotic and Abiotic Pyrite Oxidation Suppression

The oxidation of pyrite (FeS₂) is a key process leading to the formation of acid mine drainage. nih.govresearchgate.net This oxidation can occur through both biotic (microbially mediated) and abiotic (chemical) pathways. mn.gov this compound has been shown to be effective in suppressing both forms of pyrite oxidation. wvmdtaskforce.com

The ability of this compound to act as a strong reductant contributes to the suppression of pyrite oxidation by lowering the redox potential of the environment. wvmdtaskforce.com This creates conditions that are unfavorable for the oxidative reactions involved in pyrite breakdown. wvmdtaskforce.com

Furthermore, this compound's toxicity to sulfur- and iron-oxidizing bacteria directly inhibits the biotic oxidation pathway. wvmdtaskforce.com Research indicates that sulfite can be toxic to these bacteria due to the formation of chemical radicals during sulfite oxidation. wvmdtaskforce.com

Creating anaerobic conditions is crucial for suppressing pyrite oxidation. wvmdtaskforce.com In the presence of this compound, dissolved oxygen levels can be significantly reduced, thereby limiting the availability of a key reactant in the oxidation process. wvmdtaskforce.com

While other methods and materials are being explored for pyrite oxidation suppression, such as silicic protective surface films formed by calcium silicate, this compound offers a combination of properties that address multiple aspects of the pyrite oxidation process. nih.govresearchgate.net

Here is a summary of research findings related to this compound's role in environmental applications:

Application AreaKey FindingsRelevant this compound Properties
Sulfate Removal from Industrial WastewatersCan be indirectly involved as a byproduct in processes like ettringite precipitation, which effectively removes sulfate. frontiersin.orgresearchgate.net Calcium sulfoaluminate and calcium hydroxide are directly used. frontiersin.orgresearchgate.netSource of calcium in by-products. wvmdtaskforce.com
Arsenic Removal from Industrial WastewatersCan be co-precipitated during ettringite formation, achieving high removal rates. frontiersin.orgresearchgate.net Calcium sulfoaluminate is effective in this process. frontiersin.orgresearchgate.netPotential for co-precipitation in related calcium-based treatment methods. frontiersin.orgresearchgate.net
Inhibition of Acid Mine Drainage (AMD)FGD by-products containing this compound inhibit acid leaching from coal refuse. wvmdtaskforce.com Creates anaerobic conditions and neutralizes acid. wvmdtaskforce.comStrong reductant, alkaline material, toxicant to bacteria. wvmdtaskforce.com
Biotic and Abiotic Pyrite Oxidation SuppressionSuppresses both forms of oxidation by creating anaerobic conditions and inhibiting bacteria. wvmdtaskforce.com Reduces dissolved oxygen and is toxic to sulfur- and iron-oxidizing bacteria. wvmdtaskforce.comStrong reductant, oxygen scavenger, bacterial toxicant. wvmdtaskforce.com

Material Science Applications of Calcium Sulfite

Calcium Sulfite (B76179) in Composite Materials

The integration of inorganic fillers into polymer matrices is a common strategy to enhance the properties of the base polymer, creating composite materials with improved mechanical and thermal characteristics. While fillers like calcium carbonate and calcium sulfate (B86663) are widely used, research into the application of calcium sulfite is an emerging area.

This compound can be incorporated into polymer matrices such as polypropylene through melt blending techniques. This process involves mixing the this compound filler with the polymer at elevated temperatures to ensure a homogeneous dispersion. The effectiveness of the filler often depends on its particle size, distribution within the polymer, and the interfacial adhesion between the filler and the polymer matrix. While calcium sulfate and calcium carbonate are common fillers for polypropylene, the use of this compound is less conventional but follows similar integration principles. mdpi.comresearchgate.netresearchgate.net

The addition of inorganic fillers to polymers generally leads to an increase in stiffness and thermal stability. For instance, the incorporation of calcium sulfate anhydrite II (AII) into a polypropylene (PP) matrix has been shown to enhance the composite's thermal stability and stiffness. mdpi.comnih.gov It is expected that this compound would impart similar effects. The reinforcement typically leads to a higher tensile and flexural modulus. mdpi.com However, high filler loadings without proper compatibilization can sometimes result in a decrease in tensile strength and impact resistance. mdpi.comnih.gov The addition of viscous polymers like carboxymethylcellulose (CMC) to calcium sulfate has been found to increase both flexural and compressive strength at higher loadings. researchgate.netnih.gov

Table 1: Expected Effects of Inorganic Fillers on Polymer Composite Properties

Property Expected Effect of Filler Addition
Tensile Modulus Increase
Flexural Modulus Increase
Stiffness Increase
Thermal Stability Increase
Tensile Strength Can decrease at high loadings

| Impact Resistance | Can decrease at high loadings |

This table represents general trends observed when incorporating inorganic fillers like calcium salts into polymer matrices.

The performance of a polymer composite is heavily dependent on the interaction at the interface between the filler and the polymer matrix. Strong interfacial adhesion allows for effective stress transfer from the polymer to the filler, enhancing the mechanical properties of the composite. researchgate.net In composites involving cementitious materials and polymers, interactions such as the formation of Ca-O ionic pairs and hydrogen bonds are crucial for interfacial bonding. mdpi.com While "exfoliability" is more commonly associated with layered materials like clays, the principle of maximizing the interfacial surface area for better interaction is relevant. For this compound, achieving a fine dispersion and promoting strong adhesion through surface modification or the use of compatibilizers would be key to optimizing the composite's properties.

This compound in Cement-Based Materials and Construction

A significant application of this compound is in the construction industry, primarily through the utilization of flue gas desulfurization (FGD) by-products. This ash contains significant amounts of this compound and offers a sustainable alternative to virgin raw materials.

Flue gas desulfurization (FGD) is a process used to remove sulfur dioxide from the emissions of coal-fired power plants, producing a by-product rich in this compound, often called desulfurization ash. wvmdtaskforce.combattelle.org This material can be used as a component in cement, partially replacing natural gypsum (calcium sulfate dihydrate), which is traditionally used to control the setting time of cement. battelle.orgresearchgate.net The unstable nature of this compound, which can oxidize and cause volume expansion, has been a challenge. mdpi.com However, controlled use and pre-treatment methods are being developed to enable its effective utilization. mdpi.com The main components of this ash are typically this compound hemihydrate (CaSO3·0.5H2O), gypsum (CaSO4·2H2O), and residual limestone (CaCO3). battelle.org

The amount of this compound in cement has a notable impact on its fresh and hardened properties.

Workability and Setting Time : Research indicates that desulfurization ash containing 4% to 12% this compound can improve the workability of cement-based materials. researchgate.net However, there appears to be a threshold; above 4% this compound, the ability to improve workability may decline. researchgate.net this compound acts as a retarder, controlling the hydration of tricalcium aluminate (C3A) to prevent a "flash set," similar to the role of gypsum. researchgate.netscispace.com Studies have shown that replacing natural gypsum with up to 2% this compound by mass can still meet national standards for setting time and strength. researchgate.net

Strength : Increasing the content of this compound in desulfurization ash tends to decrease the strength of the resulting cement, with the effect being more pronounced on the 7-day strength compared to the 28-day strength. researchgate.net The oxidation of this compound to calcium sulfate within the hardened concrete can lead to the formation of crystalline calcium sulfate, resulting in micro-expansion that may compromise the material's safety and lead to cracking. mdpi.com Therefore, limiting the amount of desulfurization ash added is crucial. mdpi.com

Table 2: Effect of this compound Content on Cement Properties

This compound Content Effect on Workability Effect on Strength
Up to 2% Meets standards for setting time Meets standards for compressive and bending strength researchgate.net
4% Optimal improvement in workability researchgate.net Reduction in strength researchgate.net
4% - 12% Can improve workability, but effect declines above 4% researchgate.net General decrease in strength with increasing content researchgate.net

| > 8% | - | Can decrease resistance to sulfate attack researchgate.net |

Impact on Sulfate Resistance and Rebar Corrosion in Cement Systems

The partial replacement of calcium sulfate (gypsum) with this compound in cement systems has a notable influence on the hydration chemistry, which in turn can affect the material's durability, including its resistance to sulfate attack and the corrosion of reinforcing steel (rebar). Research indicates that this compound hemihydrate (CaSO₃·0.5H₂O) can serve as a substitute for calcium sulfate dihydrate (CaSO₄·2H₂O) up to 2% by mass, while still meeting national standards for setting time and mechanical strength researchgate.net.

A primary distinction in the hydration process lies in the type of calcium aluminate hydrate phases formed. In conventional Portland cement containing gypsum, the reaction of tricalcium aluminate (C₃A) with sulfate ions leads to the formation of ettringite (AFt phase, C₃A·3CaSO₄·32H₂O) researchgate.net. Ettringite formation is a key factor in external sulfate attack; the ingress of external sulfate ions can react with the cement paste to form expansive ettringite crystals, leading to cracking and deterioration of the concrete unibl.orgwikipedia.orgunderstanding-cement.com.

Regarding rebar corrosion, the high alkalinity (high pH) of the pore solution in concrete typically forms a passive, protective oxide film on the surface of the steel reinforcement agh.edu.pl. Corrosion initiates when this passive layer is compromised, most commonly by the ingress of chloride ions or by a reduction in pH due to carbonation mdpi.com. Sulfate ions can also contribute to corrosion, as they can adsorb on the steel surface and form soluble ferrous sulfates, leading to the breakdown of the passive film ampp.org. The presence of this compound influences the chemistry of the cement paste, but direct research linking it specifically to the rate of rebar corrosion is limited. The effect would likely be indirect, related to how the resulting microstructure (porosity and connectivity of pores) affects the ingress of aggressive species like chlorides and sulfates, and how the altered hydration products influence the chemistry of the pore solution researchgate.netresearchgate.net.

The table below summarizes the key differences in hydration products when using calcium sulfate versus this compound.

AdditiveKey Hydration Product with C₃AChemical FormulaCommon Abbreviation
Calcium Sulfate EttringiteC₃A·3CaSO₄·32H₂OAFt
This compound Calcium MonosulfoaluminateC₃A·CaSO₃·11H₂OAFm

Advanced Materials and Nanophosphors

Calcium sulfide (B99878) (CaS) is a significant host material for phosphors used in optoelectronics due to its excellent photoluminescence properties researchgate.net. An economically and environmentally relevant method for synthesizing CaS-based materials involves using industrial byproducts rich in calcium sulfate, such as phosphogypsum, as a precursor. Phosphogypsum is primarily composed of calcium sulfate dihydrate (CaSO₄·2H₂O) mdpi.com.

One studied synthesis route is the reductive heat treatment of calcium sulfate. In this process, a composite material of calcium sulfate/calcium sulfide (CaSO₄/CaS) is formed by heating the calcium sulfate precursor in the presence of a reducing agent, such as citric acid mdpi.com. During this heat treatment, a partial reduction of calcium sulfate to calcium sulfide occurs, resulting in the formation of calcium sulfide clusters on the surface of the calcium sulfate crystals mdpi.com. This method transforms industrial waste into a functional luminescent material.

Another established technique for preparing doped CaS phosphors is the flux method. This synthesis typically involves heating a mixture of a starting host material (such as spectroscopic grade, non-luminescent CaS), the desired dopant(s) (activators or quenchers), and a flux material at high temperatures tandfonline.comtandfonline.com. Sodium sulfate (Na₂SO₄) is commonly used as a flux, which aids in the crystallization process. The mixture is fired in a crucible at temperatures around 900°C, followed by cooling, crushing, and washing to remove residual impurities tandfonline.comtandfonline.com. While this method often starts with CaS, the principle of high-temperature reaction facilitated by a sulfate-containing flux is a key aspect of phosphor synthesis.

Various other methods for synthesizing CaS nanophosphors have been explored to control particle size, morphology, and luminescent efficacy, including co-precipitation, sol-gel, and solid-state diffusion techniques researchgate.net.

The luminescent properties of calcium sulfide (CaS) phosphors are highly dependent on the introduction of specific dopant ions into the host crystal lattice. These dopants, even at low concentrations, create defect sites that serve as emission centers, profoundly affecting the material's photoluminescence (PL) characteristics, such as emission color and decay lifetime tandfonline.com.

The doping of CaS with activators like manganese (Mn²⁺) and the co-doping with quencher impurities such as iron (Fe), cobalt (Co), or nickel (Ni) have been investigated to understand their effects on luminescence. The introduction of these dopants creates multiple trapping levels at various depths within the band gap of the CaS host material tandfonline.com. When the phosphor is excited, for instance by a UV laser, electrons are promoted to the conduction band and can then be trapped at these levels. The subsequent release of these electrons and their recombination at impurity centers can result in luminescence emission tandfonline.com.

The decay lifetime of the photoluminescence is a critical parameter that is significantly influenced by the type and concentration of dopants. For example, in CaS phosphors doped only with Mn, the lifetime can vary from approximately 1.11 to 9.52 microseconds (µs) depending on the Mn concentration tandfonline.com. The addition of quencher impurities can either increase or decrease this lifetime. Adding Fe or Co to CaS:Mn can increase the lifetime, with one study reporting a maximum lifetime of 41.33 µs for CaS doped with 0.30% Mn and 0.05% Fe tandfonline.comtandfonline.com. This suggests that these quenchers introduce shallow trapping states that participate in the emission process. In contrast, the addition of Ni to CaS:Mn drastically reduces the lifetime, with a minimum of 280 nanoseconds (ns) observed for a sample doped with 0.70% Mn and 0.70% Ni tandfonline.com. This reduction is attributed to a faster energy transfer from the Ni level to the Mn level, accelerating the decay process tandfonline.com.

The following table presents research findings on the photoluminescence lifetime of CaS phosphors with various dopants and concentrations.

Host MaterialDopant 1 (Activator)Dopant 2 (Quencher)Lifetime Range
CaSMn (variable %)None1.11 µs - 9.52 µs tandfonline.com
CaSMn (0.30%)Fe (0.05%)41.33 µs (Max) tandfonline.com
CaSMn (0.05%)Co (0.05%)20.25 µs (Max) tandfonline.com
CaSMn (0.70%)Ni (0.70%)280 ns (Min) tandfonline.com

Analytical and Characterization Methodologies in Calcium Sulfite Research

Spectroscopic Techniques for Calcium Sulfite (B76179) Analysis

Spectroscopy plays a vital role in identifying the chemical bonds, functional groups, and elemental composition of calcium sulfite.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to identify the crystalline phases present in a material and to determine its crystallographic structure rms-foundation.ch. Each crystalline phase possesses a unique diffraction pattern, making XRD a gold standard for material identification rms-foundation.chresearchgate.netusra.edu. In this compound research, XRD is essential for distinguishing between different hydrated forms of this compound, such as this compound hemihydrate (CaSO₃·0.5H₂O), also known as hannebachite, and potentially other hydrated or anhydrous forms researchgate.netusra.edu.

XRD analysis provides information about the arrangement of atoms within the this compound crystal lattice. By analyzing the positions and intensities of the diffraction peaks, researchers can identify the specific mineral phases present and assess their relative abundance. This is particularly important when this compound is formed as a product of industrial processes, such as flue gas desulfurization, where the resulting solid might be a mixture of this compound and other calcium compounds like calcium sulfate (B86663) (gypsum, bassanite, or anhydrite) researchgate.netusra.edu. The distinct XRD patterns of these different calcium salts allow for their clear differentiation researchgate.netusra.edu.

Furthermore, the sharpness and intensity of the diffraction peaks in an XRD pattern provide information about the crystallinity of the sample. Highly crystalline materials produce sharp, well-defined peaks, while amorphous or poorly crystalline materials yield broader, less intense features. XRD can thus be used to study the degree of crystallinity of this compound samples, which can influence their physical and chemical reactivity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules, providing information about the functional groups present in a sample savemyexams.comwiley.com. When a molecule absorbs IR radiation at specific frequencies, its bonds vibrate, and these characteristic absorptions can be used to identify the types of chemical bonds and functional groups within the material savemyexams.comwiley.comupi.edu.

For inorganic compounds like this compound, IR spectroscopy is valuable for identifying the presence of sulfite anions (SO₃²⁻) and other associated species, such as water molecules in hydrated forms or hydroxyl groups spectroscopyonline.com. The stretching and bending vibrations of the sulfur-oxygen bonds within the sulfite anion occur at characteristic frequencies in the IR spectrum spectroscopyonline.com. Analyzing the positions, shapes, and intensities of these absorption bands can confirm the presence of this compound and provide insights into its molecular structure and potential interactions with other components in a mixture wiley.com. IR spectroscopy can also help detect impurities or by-products formed during the synthesis or reaction of this compound sci-hub.se.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material ucf.edu. XPS analyzes the top few nanometers of a sample's surface, making it particularly useful for studying surface reactions, coatings, and the chemical environment of atoms on the outermost layers of this compound particles.

In this compound research, XPS can be used to determine the elemental composition (e.g., the ratio of calcium, sulfur, and oxygen) on the surface of this compound particles aip.orgucf.eduresearchgate.net. More importantly, by analyzing the binding energies of the core electrons, XPS can provide information about the chemical states of these elements. For instance, XPS can differentiate between sulfur in sulfite (S⁴⁺) and sulfur in sulfate (S⁶⁺), which is crucial for understanding oxidation processes involving this compound aip.orgucf.edu. XPS can also detect the presence of other elements or contaminants on the surface and provide insights into their chemical form ucf.eduaip.org. This is particularly relevant when studying the reactivity of this compound in various applications, where surface chemistry plays a significant role.

Table: XPS Analysis of Calcium Sulfide (B99878) (Example Data from Literature on CaS, illustrative of XPS application)

ElementCore LevelBinding Energy (eV)Chemical State
Ca2p~347Ca²⁺ in CaS
S2p~162S²⁻ in CaS
O1s~531Oxide/Hydroxide (B78521)
C1s~285Adventitious C

Electron Paramagnetic Resonance (EPR) for Reactive Species Identification

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique used to detect and characterize species that have unpaired electrons, such as free radicals and certain transition metal ions srce.hrutsa.edumdpi.com. While this compound itself is diamagnetic (all electrons are paired), its reactions or interactions with other substances can generate paramagnetic intermediates or reactive species.

In the context of this compound chemistry, EPR spectroscopy can be employed to identify short-lived free radicals that may be formed during processes like the oxidation of sulfite. For example, the autoxidation or enzyme-initiated oxidation of sulfite can lead to the formation of radical intermediates such as SO₃•⁻ and SO₄•⁻ nih.gov. EPR, often in conjunction with spin trapping techniques, can detect these transient species, providing direct evidence of their formation and aiding in the elucidation of reaction mechanisms mdpi.comnih.gov. Research has utilized EPR to identify reactive oxygen species (ROS) generated in systems involving this compound, such as sulfate radical (SO₄•⁻) and singlet oxygen (¹O₂) researchgate.net. Identifying these reactive species is crucial for understanding the role of this compound in processes like advanced oxidation processes for contaminant remediation researchgate.net.

Microscopic Techniques for this compound Morphology and Structure

Microscopic techniques provide visual information about the physical characteristics of this compound particles, including their size, shape, surface texture, and how they aggregate.

Scanning Electron Microscopy (SEM) for Crystal Morphology and Agglomeration

Scanning Electron Microscopy (SEM) is a versatile technique that uses a focused beam of electrons to create high-resolution images of a sample's surface academie-sciences.frmdpi.com. SEM provides detailed information about the morphology (shape and structure) and topography (surface features) of particles mdpi.comdti.dk.

In this compound research, SEM is widely used to examine the crystal habits of this compound formed under different conditions. The crystallization process can be influenced by factors such as temperature, concentration, presence of impurities, and additives, leading to variations in crystal shape, size, and surface texture. SEM images can reveal whether the this compound crystals are well-formed, irregular, or aggregated researchgate.net.

SEM is also invaluable for assessing the agglomeration behavior of this compound particles mdpi.comdti.dkresearchgate.net. Agglomeration, where individual particles clump together, can significantly impact the properties of this compound powder or suspensions, affecting aspects like flowability, reactivity, and filtration characteristics. SEM images can show the extent and nature of particle aggregation, providing visual evidence of how primary particles interact to form larger structures researchgate.net. Researchers use SEM to study the influence of synthesis parameters or the presence of dispersing agents on the degree of agglomeration.

Table: Summary of Analytical Techniques and Their Applications in this compound Research

TechniquePrimary Information GainedApplication in CaSO₃ Research
XRDCrystalline phases, crystal structure, crystallinityIdentifying CaSO₃ phases (e.g., hemihydrate), assessing crystallinity, detecting other calcium salts.
IRFunctional groups, chemical bondsIdentifying sulfite anion, detecting water or hydroxyl groups, identifying impurities.
XPSSurface elemental composition, chemical statesDetermining surface stoichiometry, identifying chemical states of Ca, S, O, detecting surface contaminants.
EPRParamagnetic species (free radicals, ions)Identifying reactive intermediates (e.g., SO₃•⁻, SO₄•⁻), studying reaction mechanisms.
SEMParticle morphology, surface texture, agglomerationVisualizing crystal shape and size, examining surface features, assessing particle aggregation.

Transmission Electron Microscopy (TEM) for Nanoscale Characterization

Transmission Electron Microscopy (TEM) is a powerful technique used to investigate the morphology, size, and structure of materials at the nanoscale. In this compound research, TEM can provide detailed images of crystal habits, particle size distribution, and the internal structure of this compound particles. While direct TEM studies specifically on this compound nanoparticles are not extensively detailed in the search results, related studies on calcium sulfate precipitates highlight the capabilities of TEM for analyzing similar calcium-based inorganic compounds at the nanoscale.

For instance, TEM has been utilized in studies of calcium sulfate precipitates, revealing the morphology of crystals and their growth within porous structures researchgate.net. High-resolution TEM (HRTEM) can show periodic atom arrangements and crystal lattice spacings, providing information about the crystalline nature of the material researchgate.net. Selected Area Electron Diffraction (SAED) patterns obtained via TEM can confirm the crystallographic phase of calcium-based precipitates researchgate.netnih.gov. Furthermore, Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX) can provide elemental mapping at the nanoscale, identifying the distribution of elements like calcium and sulfur within particles researchgate.netnih.gov. Although these examples focus on calcium sulfate, the principles and techniques are directly applicable to the nanoscale characterization of this compound, offering insights into its morphology and composition at a very fine scale. Studies on other nanoparticles, such as CuS, also demonstrate the use of TEM and HRTEM to reveal particle size, morphology, and crystal structure, along with EDX for elemental analysis acs.org.

Chemical and Thermal Analysis

Chemical and thermal analysis techniques are essential for determining the composition, purity, and thermal stability of this compound. These methods provide quantitative data on the amounts of key components, the presence of impurities, and how the material behaves under varying temperatures.

Iodometric Methods for Sulfite Content Determination

Iodometric titration is a widely used chemical method for determining the sulfite content in various samples, including those containing this compound. This method typically involves the reaction of sulfite ions with iodine in an acidic solution. The amount of iodine consumed is proportional to the sulfite concentration and is determined by titration with a standard solution, often thiosulfate, using starch as an indicator.

In the context of this compound, iodometric methods are employed to quantify the amount of sulfite present in samples, such as desulfurization gypsum, which can contain unoxidized this compound google.com. The method involves acidifying the sample to release sulfur dioxide (SO₂), which is then absorbed in an oxidizing solution, such as hydrogen peroxide, to form sulfuric acid. The resulting sulfuric acid is then titrated with a standardized base, or the amount of consumed iodine is measured usda.gov. Some applications involve direct titration of a prepared solution containing dissolved sulfite nist.govnist.gov. This technique is considered rapid and adaptable, although it can be affected by the presence of other oxidizable substances in the sample rxmarine.com. Variations of the iodometric method exist, including those coupled with distillation to isolate SO₂ google.comusda.gov.

Research findings demonstrate the application of iodometric titration for determining total and combined SO₂ in solutions saturated with this compound nist.gov. This method has been used in studies investigating the solubility of this compound and its behavior in different aqueous systems nist.gov.

Thermogravimetry-Differential Thermal Analysis (TG-DTA) for Thermal Stability and Dehydration

Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a combined thermal analysis technique that simultaneously measures the mass change (TG) and the temperature difference between a sample and a reference (DTA) as a function of temperature or time. This is particularly useful for studying decomposition, dehydration, and phase transitions in materials like this compound.

TG-DTA is employed to understand the thermal decomposition process and dehydration behavior of this compound and its hydrates. Studies on this compound hemihydrate (CaSO₃·0.5H₂O) using TG-DTA have shown mass loss corresponding to the release of water upon heating cdnsciencepub.com. The dehydration of this compound hemihydrate typically occurs over a specific temperature range, and TG curves quantify this mass loss cdnsciencepub.com. DTA curves provide information about the thermal events occurring during heating, such as endothermic peaks associated with dehydration and possible phase transitions or exothermic peaks related to oxidation or other reactions oup.comnih.gov.

Research on the thermal decomposition of anhydrous this compound in an inert atmosphere has been investigated using TG-DTA. These studies reveal that this compound decomposes at elevated temperatures, forming calcium oxide (CaO) and sulfur dioxide (SO₂) oup.com. Further reactions, including the formation of calcium sulfate (CaSO₄) and calcium sulfide (CaS), can occur depending on the temperature and atmosphere oup.com. TG-DTA can identify the temperature ranges at which these decomposition steps occur and quantify the associated mass changes. For example, the reaction CaSO₃ → CaO + SO₂ has been observed above approximately 600 °C using TG-DTA oup.com.

While some search results discuss the TG-DTA of calcium sulfate hydrates nih.govrigaku.comresearchgate.net, the principles are directly analogous to the study of this compound hydrates, such as this compound hemihydrate. TG-DTA provides valuable data on the temperatures at which dehydration and decomposition occur and the extent of these processes, which is crucial for understanding the thermal stability of this compound in various applications and environments.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES) for Elemental Composition

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-OES), also known as ICP-Atomic Emission Spectrometry (ICP-AES), is an analytical technique used to determine the elemental composition of a sample. It involves introducing a liquid sample into an inductively coupled plasma, which excites the atoms of the elements in the sample. As these excited atoms return to their ground state, they emit light at characteristic wavelengths, which are detected and measured to determine the concentration of each element.

Studies have utilized ICP-OES to determine the total calcium and sulfur content in desulfurized gypsum google.comgoogle.com. By combining ICP-OES results for total calcium and sulfur with other methods, such as iodometric titration for sulfite content, the composition of complex samples containing this compound and calcium sulfate can be determined google.com. ICP-OES is recognized for its ability to measure multiple elements simultaneously and its sensitivity for detecting various metals researchgate.netspectroscopyonline.com. While some studies focus on calcium sulfate or other calcium compounds, the application of ICP-OES for determining calcium content is directly relevant to the analysis of this compound researchgate.netdergipark.org.trresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Degradation Product Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of Liquid Chromatography (LC) with the detection and identification capabilities of Mass Spectrometry (MS). LC separates components in a mixture based on their chemical properties, and MS provides information about the mass-to-charge ratio of these separated components, allowing for their identification and quantification.

LC-MS is particularly valuable in this compound research for identifying and characterizing degradation products that may form under various conditions, such as oxidation or reaction in complex matrices. Sulfite itself is unstable and is often converted to a more stable adduct, such as hydroxymethylsulfonate (HMS), by reaction with formaldehyde, before LC-MS analysis mdpi.comfda.govnih.govfda.gov.

Research has employed LC-MS, specifically LC-MS/MS (tandem mass spectrometry), for the determination of sulfite in various matrices by analyzing the stable HMS adduct mdpi.comfda.govnih.govfda.gov. This approach is used in food analysis to quantify sulfite content, but the principle of using LC-MS to identify and quantify sulfite-related compounds is applicable to studying this compound degradation. LC-MS/MS allows for sensitive and selective detection of the target analyte (HMS) based on its fragmentation pattern fda.govnih.govfda.gov.

While direct studies specifically detailing the LC-MS analysis of this compound degradation products were not prominently found in the provided search results, related work on the degradation of organic pollutants using this compound activation highlights the potential of LC-MS for identifying intermediate and final degradation products in complex reaction systems researchgate.net. In such studies, LC-MS technology is used to detect and identify various intermediate products formed during the degradation process, helping to elucidate reaction pathways researchgate.net. This demonstrates the capability of LC-MS to analyze complex mixtures and identify unknown compounds, which would be essential for characterizing the degradation products of this compound in different environments or reactions.

Kinetic and Reaction Rate Measurement Techniques

Understanding the kinetics and reaction rates of this compound is crucial for optimizing processes involving its formation, reaction, or decomposition, such as flue gas desulfurization or oxidation processes. Various techniques are employed to measure how the concentration of reactants or products changes over time under different conditions.

Kinetic studies on this compound involve monitoring the rate of reactions such as its oxidation to calcium sulfate or its reaction with other substances. Techniques used for these measurements include monitoring the change in concentration of reactants or products using analytical methods like iodometric titration for sulfite concentration psu.edujesc.ac.cn or by measuring gas consumption or production.

Research on the kinetics of this compound oxidation has investigated the influence of factors such as temperature, pH, oxygen concentration, and the presence of catalysts like manganese ions psu.edujesc.ac.cnmdpi.comresearchgate.netingentaconnect.com. Reaction rates can be determined by measuring the decrease in sulfite concentration or the increase in sulfate concentration over time psu.eduingentaconnect.com. Experiments are often conducted in controlled environments, such as stirred tank reactors or impinger systems, to study the reaction under specific mass transfer conditions osti.gov.

Studies have determined reaction orders with respect to different reactants, such as sulfite ions, dissolved oxygen, and catalysts psu.edujesc.ac.cnresearchgate.net. For example, the oxidation rate of this compound has been found to be dependent on the concentration of sulfite and the presence of catalysts like manganese ions psu.edujesc.ac.cn. The activation energy of reactions involving this compound can also be determined from the temperature dependence of the reaction rate cdnsciencepub.comresearchgate.netresearchgate.net.

Techniques for measuring reaction rates can include monitoring conductivity changes in the reacting solution or using spectroscopic methods if the reactants or products have distinct optical properties osti.gov. For solid-state reactions, such as the thermal dehydration of this compound hemihydrate, kinetic studies can involve monitoring the mass loss over time at constant temperature (isothermal thermogravimetry) cdnsciencepub.com. The resulting fractional reaction-time curves can then be analyzed using kinetic models to determine rate constants and activation energies cdnsciencepub.com.

Examples of kinetic studies include the investigation of the reaction between this compound and SO₂ at high temperatures researchgate.net and the autoxidation of this compound slurries catalyzed by cobalt osti.gov. These studies employ techniques to measure the rate of SO₂ consumption or oxygen absorption to understand the reaction mechanism and kinetics osti.govresearchgate.net.

pH-Stat Apparatus for Crystallization Rate Studies

The pH-stat method is a valuable technique for studying the dissolution and crystallization rates of this compound hemihydrate (CaSO₃·½H₂O) in aqueous solutions. This method involves maintaining a constant pH by automatically titrating an acid or base into the reaction vessel as the reaction proceeds. The rate of titrant addition directly correlates to the rate of hydrogen ion consumption or production, which in turn is linked to the dissolution or precipitation of this compound.

Studies have utilized pH-stat semibatch crystallizers to investigate the crystal growth and agglomeration of this compound hemihydrate scispace.comresearchgate.netosti.gov. By reacting calcium hydroxide (Ca(OH)₂) with sodium bisulfite (NaHSO₃) in a pH-controlled environment, researchers can observe the formation of different crystal habits, such as platelet crystals and agglomerates, within a specific pH range (e.g., 5.80 to 6.80) scispace.comresearchgate.netosti.gov. The crystallization mechanism can shift from primary nucleation to crystal growth during progressive precipitation scispace.comresearchgate.netosti.gov.

The titration curves obtained from the pH-stat apparatus can be used to calculate the crystal growth rate, particularly during the final stages of the operation scispace.comresearchgate.netosti.gov. Research indicates that the crystal growth rates of this compound hemihydrate can follow a parabolic rate law at low supersaturation levels scispace.comresearchgate.netosti.gov. The pH value has been identified as a key factor influencing the degree of agglomeration of this compound hemihydrates scispace.comresearchgate.netosti.gov. Dissolved sulfate can significantly inhibit the crystal growth rate of CaSO₃·½H₂O researchgate.net. The growth rate per unit BET surface area has been correlated with the relative supersaturation of this compound and the relative saturation with respect to gypsum researchgate.net.

The pH-stat method has also been employed to measure the dissolution and precipitation rates of platelet seed crystals, allowing for the investigation of the effects of pH, solution composition, and the sulfate content within the solids utexas.edu. Modifications to the pH-stat apparatus, such as converting it from a semi-batch system to a mixed-suspension-mixed-product-removal (MSMPR) reactor, enable the measurement of nucleation and crystal growth rates under continuous flow conditions utexas.edu. Factors such as pH, solution sulfate concentration, solids residence time, solids concentration, and temperature can be investigated for their impact on nucleation and growth kinetics utexas.edu.

Monitoring Conductivity for Autoxidation Kinetics

Monitoring the conductivity of the reacting solution is a technique used to follow the course of the autoxidation of this compound slurries researchgate.netosti.govresearchgate.net. Autoxidation is the process by which this compound is oxidized by oxygen, typically in the presence of catalysts or inhibitors. As the reaction proceeds, the ionic composition of the solution changes due to the formation of calcium sulfate (CaSO₄) and the consumption of sulfite species. These changes in ionic concentration directly affect the electrical conductivity of the solution.

By continuously measuring the conductivity, researchers can gain insights into the reaction rate and how it is influenced by various parameters, such as the concentration of sulfite, the presence of catalysts (like cobalt), and the solid CaSO₃ load researchgate.netosti.gov. This method, often used in conjunction with other techniques like quenching with iodine solution, helps in deriving mechanistic judgments about the autoxidation process researchgate.netosti.gov.

Studies on the kinetics of catalyzed autoxidation of this compound have utilized conductivity monitoring in different reactor types, including stirred tanks with a gas-liquid interface and impingers researchgate.netosti.gov. This allows for the determination of reaction orders with respect to different reactants and catalysts researchgate.netosti.gov. Conductivity measurements can also help analyze phenomena related to the solubility product law that might limit the autoxidation rate researchgate.netosti.gov. The influence of soluble sulfate, which can accelerate autoxidation by increasing sulfite and catalyst solubilities, can also be studied using this method researchgate.netosti.gov.

Oxygen Absorption Rate Measurements

Measuring the oxygen absorption rate is a direct method for studying the oxidation kinetics of this compound. This technique quantifies how quickly oxygen from the gas phase is transferred into the liquid phase and consumed by the oxidation of sulfite to sulfate. The rate of oxygen absorption is influenced by both mass transfer limitations and the intrinsic chemical reaction kinetics.

Different experimental setups, such as stirred tank reactors and vertical tube furnaces, are used to measure oxygen absorption rates under varying conditions researchgate.netmdpi.com. These measurements help determine the reaction orders with respect to sulfite and dissolved oxygen and the activation energy of the reaction researchgate.net. In some cases, the oxidation rate can be limited by the dissolution of solid sulfite or oxygen gas-liquid diffusion researchgate.net.

The oxidation of this compound in aqueous slurries, typical of wet scrubbers, has been studied by measuring the observed rate of oxygen absorption researchgate.net. Without additional catalysts, the oxidation rate has been found to be of 0th and 1st order in sulfite concentration and oxygen partial pressure, respectively researchgate.net. With the addition of a catalyst like manganous sulfate, the reaction orders change researchgate.net. The limited absorption rate of oxygen into the calcium slurry can make the oxidation rate linearly dependent on the partial pressure of oxygen and independent of the catalyst concentration when the chemical reaction rate is faster than the oxygen absorption rate researchgate.net.

Future Research Directions and Emerging Paradigms in Calcium Sulfite Science

Advanced Catalytic Systems for Calcium Sulfite (B76179) Activation

Research is actively exploring the use of calcium sulfite in advanced oxidation processes (AOPs) for environmental remediation. Sulfite activation, leveraging its cost-effectiveness and lower toxicity compared to conventional persulfates, is gaining attention for the production of sulfate (B86663) radicals (SO₄•⁻), which are potent oxidants for removing organic contaminants from water. acs.orgnih.gov

Transition metals (e.g., iron, cobalt, copper, manganese) and transition metal-based heterogeneous catalysts have been reported to activate sulfite, leading to the generation of SO₄•⁻ through chain-propagation steps. acs.org Compared to persulfates, sulfite offers advantages in terms of low toxicity, competitive price, and ease of preparation, making it environmentally friendly and economic. acs.org

This compound, being sparingly soluble, offers a slow-releasing source of sulfite ions (SO₃²⁻), which can help overcome the issue of high sulfite concentrations quenching reactive oxygen species (ROS) when highly soluble sources like sodium sulfite are used. researchgate.netresearchgate.net Studies have investigated Fe(III)/CaSO₃ systems for the removal of organic contaminants like trichloroethylene (B50587) (TCE), demonstrating high degradation efficiencies. researchgate.net In these systems, dominant ROS were identified as SO₄•⁻ and singlet oxygen (¹O₂). researchgate.net

Future research in this area is focused on developing more efficient and stable catalytic systems. This includes the exploration of novel heterogeneous catalysts, such as single-atom catalysts (SACs) utilizing transition metals on support materials like g-C₃N₄, which have shown promise in activating sulfite for the degradation of contaminants like acetaminophen. nih.gov Understanding the role of the electronic structure and spin polarization of these catalysts is crucial for enhancing catalytic efficiency. nih.gov Further investigation into the in-depth mechanism of oxysulfur radical formation by various transition metals in heterogeneous sulfite activation is also needed. nih.gov

Sustainable and Circular Economy Approaches for this compound By-product Utilization

This compound is a significant by-product, particularly from flue gas desulfurization (FGD) processes in power plants. epa.gov Research is increasingly focused on sustainable and circular economy approaches for utilizing these by-products to reduce waste and create value-added products. gigkarasek.commdpi.comresearchgate.net

Flue gas desulfurization systems, primarily using lime or limestone scrubbers, generate large quantities of sludge containing calcium sulfates and sulfites. epa.gov Traditionally, this has been a waste disposal challenge. However, there is growing interest in converting these by-product streams into valuable resources. gigkarasek.com

One promising area is the use of calcium sulfate/sulfite sludge as a co-reactant in the extraction of alumina (B75360) from aluminosilicate (B74896) ores like kaolin (B608303) clay. epa.gov A conceptual plant utilizing sludge from a power plant scrubber demonstrated the potential commercial feasibility of such a process, which also produces dicalcium silicate, an alternate feedstock in cement manufacturing, and high-purity sulfur. epa.gov

The pulp and paper industry, which also utilizes sulfite processes, is exploring the sustainable and economic use of side streams by converting them into valued products before thermal recycling. gigkarasek.com This involves recovering valuable organic substances from sulfite liquor, contributing to a recycling economy. gigkarasek.com

The principles of the circular economy, aiming to keep materials and products in circulation for as long as possible and eliminate waste through superior design, are being applied to industrial processes, including the utilization of by-products. mdpi.comresearchgate.netunece.org Research into utilizing stabilized waste materials, such as those from municipal solid waste incineration, as fillers in composites, demonstrates a virtuous example of a circular economy approach that could potentially be extended to this compound by-products. researchgate.net

Future research will likely focus on developing and optimizing processes for extracting valuable components from this compound-rich by-product streams, exploring novel applications for these materials, and integrating these processes into broader industrial ecosystems to achieve resource efficiency and minimize environmental impact.

Interdisciplinary Research in this compound for Environmental and Energy Applications

Interdisciplinary research is crucial for unlocking the full potential of this compound in environmental and energy applications. This involves combining expertise from chemistry, materials science, environmental engineering, and other fields.

As discussed in Section 8.1, this compound plays a role in advanced oxidation processes for water treatment by activating catalysts to produce reactive species that degrade organic contaminants. acs.orgnih.govresearchgate.net This area requires interdisciplinary collaboration to understand the complex reaction mechanisms, design efficient catalytic systems, and evaluate their performance in removing a wide range of pollutants from various water matrices. acs.orgresearchgate.net The combination of Fe(VI) and this compound, for instance, has been explored for surface water pre-treatment and ultrafiltration membrane fouling control, demonstrating the generation of various active species and effective removal of organic matter. researchgate.net

In the energy sector, while not explicitly detailed for this compound in the search results, the broader context of materials research for sustainable energy applications is highly relevant. Research on engineered living energy materials (ELEMs), which integrate biological and artificial systems for energy conversion and storage, highlights the potential for interdisciplinary approaches in developing sustainable energy technologies. researchgate.net Similarly, research on materials for electrochemical devices like batteries and supercapacitors emphasizes the need for developing novel materials with tailored properties for enhanced performance and cost-effectiveness. mrforum.commdpi.com Future research could explore the potential of this compound or this compound-based composites in energy storage or conversion systems, requiring collaboration between materials scientists and energy engineers.

The utilization of by-products from industrial processes, such as those containing this compound, for producing valuable materials or energy is another area benefiting from interdisciplinary research, combining chemical engineering, materials science, and circular economy principles. epa.govgigkarasek.com

Predictive Modeling and Simulation of this compound Reactions and Systems

Predictive modeling and simulation are becoming increasingly important tools in this compound science to understand complex reaction mechanisms, predict material behavior, and optimize processes.

Computational fluid dynamics (CFD) models, for example, are being used to simulate phenomena like calcium sulfate scaling in reverse osmosis pressure vessels. mdpi.com These models can predict the spatial distribution of scale formation under different operating conditions, providing insights for optimizing processes like antiscalant addition. mdpi.com While this example focuses on calcium sulfate, similar modeling approaches could be applied to understand and predict this compound precipitation and scaling in various industrial systems.

Process simulation is also invaluable for depicting complex systems involving multiple steps and components, such as chemical recovery processes in the pulp and paper industry that involve the precipitation of sulfates, sulfites, and hydroxides. tuwien.at Thermodynamic process models can be developed to accurately predict precipitations based on parameters like pH, temperature, and reactant ratios. tuwien.at Applying such modeling to systems involving this compound can help identify conditions that minimize unwanted precipitation or optimize desired reactions.

Molecular dynamics (MD) simulations are powerful tools for studying materials and reactions at the atomic level. uel.ac.uk While MD simulations have been applied to study the hydration of calcium sulfate minerals and the behavior of cementitious materials, these techniques could be extended to investigate the interactions and reactions involving this compound. uel.ac.ukresearchgate.net MD simulations can provide insights into the bonding, structure, and dynamics of this compound in different environments, aiding in the design of new materials and processes. uel.ac.uk

Future research will likely see increased integration of multi-scale modeling approaches, combining techniques like MD, CFD, and process simulation, to gain a comprehensive understanding of this compound behavior in various applications and to facilitate the design and optimization of related technologies.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound61533
Sodium sulfite24408
Trichloroethylene7961
Acetaminophen1983
Calcium sulfate24908
Calcium carbonate10112
Dicalcium silicate16678852
Kaolin clay57418955
Aluminum oxide14784
Sulfur1118

Data Table:

While the search results provided detailed findings, they were primarily descriptive of research directions and findings rather than presenting structured numerical data tables directly related to this compound properties or performance metrics across different research areas. The information is more focused on the potential and ongoing exploration of this compound in various applications and the methodologies being employed. Therefore, a comprehensive data table summarizing specific quantitative research findings across all subsections is not feasible based solely on the provided snippets. However, an example of how data might be presented if available is shown below, using illustrative data points from the search results related to catalytic activation:

Catalytic SystemContaminantDegradation Efficiency (%)Dominant ROSReference
Fe(III)/CaSO₃Trichloroethylene>85.0SO₄•⁻, ¹O₂ researchgate.net
Fe/CN + SulfiteAcetaminophen86.2 (with visible light)Oxysulfur radicals nih.gov
Fe(VI)/CaSO₃Organic matter44.33 (DOC reduction)Fe(V), Fe(IV), OH, SO₄⁻, ¹O₂ researchgate.net

Q & A

Q. What are the recommended methods for determining the solubility of calcium sulfite in aqueous systems under varying experimental conditions?

To study solubility, researchers should employ gravimetric analysis combined with controlled environmental parameters. For example:

  • Prepare saturated solutions of this compound in aqueous sulfurous acid at fixed temperatures (e.g., 18°C) and sulfur dioxide (SO₂) pressures.
  • Use titration or ion chromatography to quantify dissolved calcium and sulfite ions.
  • Tabulate data under varying conditions (e.g., SO₂ pressure, temperature) to derive solubility curves. Experimental setups should replicate methods from NIST-referenced studies , ensuring precise control of slurry concentration and pH .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While this compound is not classified as acutely toxic, precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection (EN 143-certified particulate filters) in dusty environments .
  • Ventilation: Work in fume hoods to minimize inhalation exposure, as particulate matter may irritate mucous membranes .
  • Spill Management: Collect solid residues in sealed containers to avoid environmental contamination .

Q. How can researchers validate the purity of synthesized this compound samples?

Use X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., heavy metals). Compare results against NIST Standard Reference Database 69 for baseline crystallographic and compositional data .

Advanced Research Questions

Q. How can oxidation efficiency of this compound in flue gas desulfurization (FGD) systems be optimized using advanced reactors?

A pore-type surface dielectric barrier discharge (PSDBD) reactor demonstrates superior oxidation efficiency compared to traditional air oxidation. Key variables to optimize:

  • Energy density: Adjust discharge power to enhance radical (e.g., ⋅OH) generation.
  • Slurry parameters: Maintain pH 4–6 and slurry concentrations ≤15% to balance reaction kinetics and mass transfer limitations.
  • Temperature control: Operate at 30–50°C to avoid thermal decomposition of intermediates .

Q. What methodological approaches are effective in analyzing catalytic effects on this compound oxidation kinetics?

  • Catalyst Screening: Additives like manganese sulfate (MnSO₄) accelerate oxidation via radical-mediated pathways. Monitor reaction progress using UV-Vis spectroscopy to track sulfite-to-sulfate conversion.
  • Kinetic Modeling: Apply pseudo-first-order or shrinking-core models to derive rate constants under varying catalyst concentrations and temperatures .

Q. How should factorial experimental designs be applied to investigate reaction mechanisms involving this compound?

  • Four-Factor Design: Test variables such as reagent concentration, temperature, pH, and agitation speed. For example, a 2⁴ factorial design with 16 experimental runs can identify interactions between this compound and co-reagents (e.g., sodium carbonate).
  • Replication: Include triplicate runs to assess variance and validate reproducibility.
  • Mechanistic Analysis: Use ANOVA to isolate significant factors (e.g., pH dominates sulfite speciation) and propose reaction pathways .

Q. What advanced techniques characterize the interaction of this compound with ammonium sulfate solutions?

  • Conductivity Measurements: Track ionic strength changes to infer complexation behavior.
  • FT-IR Spectroscopy: Identify shifts in sulfite (SO₃²⁻) vibrational bands to detect ammonium-sulfite adduct formation.
  • Thermogravimetric Analysis (TGA): Measure decomposition temperatures to assess stability of precipitated phases .

Key Notes for Reproducibility

  • Experimental Reporting: Follow guidelines from Beilstein Journal of Organic Chemistry: provide raw data (e.g., kinetic curves, XRD spectra) in supplementary files with detailed metadata .
  • Error Analysis: Include standard deviations for triplicate measurements and discuss systematic errors (e.g., instrument calibration drift) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.